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  • Product: 6-Methoxyquinolin-4-amine hydrochloride
  • CAS: 878778-86-0

Core Science & Biosynthesis

Foundational

The 6-Methoxyquinolin-4-amine Hydrochloride Scaffold: A Technical Guide to Kinase Inhibition and Synthetic Lethality

Executive Summary In the landscape of targeted therapeutics and rational drug design, the 6-methoxyquinolin-4-amine hydrochloride scaffold (CAS: 878778-86-0) has emerged as a highly privileged pharmacophore. Originally r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics and rational drug design, the 6-methoxyquinolin-4-amine hydrochloride scaffold (CAS: 878778-86-0) has emerged as a highly privileged pharmacophore. Originally recognized for its antimalarial properties, this bicyclic heteroaromatic system is now a cornerstone in the synthesis of Receptor Tyrosine Kinase (RTK) inhibitors and a potent mediator of synthetic lethality in oncology. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, structural logic, synthetic methodologies, and biological validation protocols.

Physicochemical Profiling & Structural Logic

The utility of 6-methoxyquinolin-4-amine in drug discovery is not accidental; it is dictated by its precise electronic and steric profile. All atoms comprising the quinoline ring system are sp2 hybridized, granting the scaffold a highly planar geometry [[1]](). This planarity allows the molecule to engage in strong Van der Waals interactions and slip seamlessly into narrow hydrophobic binding pockets, such as the ATP-binding clefts of kinases [[1]]().

Table 1: Physicochemical Properties & Design Causality

PropertyValueCausality / Significance in Drug Design
CAS Number 878778-86-0 (HCl salt) 2 / 6279-51-2 (Free base) 3Differentiates the stable, water-soluble hydrochloride salt from the reactive free base.
Molecular Weight 210.66 g/mol (HCl salt) [[2]]()Low molecular weight allows for extensive downstream functionalization while strictly maintaining Lipinski's Rule of 5 compliance.
Molecular Formula C10H11ClN2OThe quinoline nitrogen acts as a critical hydrogen bond acceptor with the kinase hinge region (e.g., Met793 in EGFR).
6-Methoxy Group Electron-donating (-OCH3)Modulates the pKa of the quinoline nitrogen, optimizing target residence time and enhancing solubility.

Systems Biology & Pathway Logic

When functionalized into 4-anilinoquinolines or spiro-substituted derivatives, this scaffold acts as a potent ATP-competitive inhibitor against Epidermal Growth Factor Receptor (EGFR) 4 and Vascular Endothelial Growth Factor Receptor (VEGFR/KDR) 5. By blocking these RTKs, the scaffold truncates downstream PI3K/AKT and MAPK signaling cascades, effectively halting tumor proliferation and angiogenesis.

PathwayLogic Ligand EGF / VEGF Ligands Receptor EGFR / VEGFR (RTKs) Ligand->Receptor Receptor Dimerization KinaseCascade PI3K / AKT / MAPK Cascade Receptor->KinaseCascade Auto-phosphorylation Inhibitor 6-Methoxyquinolin-4-amine Pharmacophore Inhibitor->Receptor ATP-competitive Blockade Phenotype Tumor Proliferation & Angiogenesis KinaseCascade->Phenotype Signal Transduction

Figure 1: Mechanism of 6-Methoxyquinolin-4-amine derivatives in RTK signaling blockade.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and explicit mechanistic reasoning for each step.

Protocol A: Synthesis of 4-Anilinoquinoline Derivatives (EGFR Inhibitors)

This protocol details the nucleophilic aromatic substitution (SNAr) required to build functionalized kinase inhibitors from the base scaffold 4.

  • Preparation: Suspend 4-chloro-6-methoxyquinoline (1.0 eq.) and the desired aniline derivative (1.1 eq.) in anhydrous ethanol (10 mL).

    • Causality: Ethanol acts as a protic solvent that stabilizes the transition state of the SNAr reaction through hydrogen bonding, accelerating the substitution at the electron-deficient C4 position of the quinoline ring.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq.) to the suspension.

    • Causality: As the reaction proceeds, HCl is generated. DIPEA is a sterically hindered, non-nucleophilic base that scavenges this HCl, preventing the protonation of the aniline nucleophile (which would otherwise stall the reaction).

  • Thermal Activation: Reflux the mixture for 18 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the barrier of breaking the aromaticity temporarily during the formation of the Meisenheimer complex intermediate.

  • Self-Validation & Monitoring: Monitor the reaction via TLC and LC-MS. The complete disappearance of the 4-chloro-6-methoxyquinoline peak validates reaction completion.

  • Purification: Remove the solvent under reduced pressure. Purify the crude mixture via flash chromatography using an EtOAc:hexane gradient, followed by 1-5% methanol in EtOAc to yield the pure 4-anilinoquinoline product 4.

Protocol B: High-Throughput Screening (HTS) for Synthetic Lethality

The 6-methoxyquinolin-4-amine pharmacophore has been identified as a top hit in screens targeting E-cadherin-deficient cells 1.

Table 2: HTS Validation Parameters

ParameterSpecificationCausality / Logic
Cell Lines Isogenic WT vs. E-cadherin-deficientProvides a self-validating control system to ensure cytotoxicity is strictly linked to E-cadherin loss, eliminating off-target false positives.
Readout ATP LuminescenceDirectly correlates with metabolic activity; avoids colorimetric artifacts common with highly conjugated, light-absorbing quinoline compounds.
Hit Threshold Tanimoto dissimilarity ≤ 0.85Ensures structural diversity among identified leads while maintaining the core pharmacophore geometry 1.

Workflow:

  • Seeding: Plate isogenic wild-type and E-cadherin-deficient cells in 384-well plates at a density of 2,000 cells/well. Incubate for 24 hours to allow for cell adhesion and log-phase growth initiation.

  • Compound Dosing: Pin-transfer the 6-methoxyquinolin-4-amine derivative library (10 µM final concentration) into the wells. Include DMSO as a vehicle control (0.1% final concentration) to establish the baseline viability threshold.

  • Incubation & Lysis: Incubate for 72 hours. Add CellTiter-Glo reagent to lyse the cells and stabilize the luminescent signal.

    • Causality: A 72-hour window allows sufficient time for the compounds to penetrate the cell, bind their intracellular kinase targets, and induce apoptosis via synthetic lethality.

  • Quantification: Measure luminescence. Calculate the Weighted Ranked Score (WRS) to identify compounds that selectively kill the E-cadherin-deficient cells while sparing the wild-type controls 1.

Conclusion

The 6-methoxyquinolin-4-amine hydrochloride scaffold is far more than a simple building block; it is a rationally designed geometric key tailored for the ATP-binding pockets of oncogenic kinases. By leveraging its sp2-hybridized planarity and the tunable reactivity of its functional groups, researchers can reliably deploy this compound in the synthesis of next-generation TKIs and synthetic lethal agents.

References

  • Source: bldpharm.
  • Source: chemicalbook.
  • Source: google.com (Google Patents)
  • Source: biorxiv.
  • Source: nih.

Sources

Exploratory

4-Amino-6-methoxyquinoline hydrochloride chemical structure

Topic: 4-Amino-6-methoxyquinoline Hydrochloride: Chemical Architecture, Synthesis, and Pharmacological Utility Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Synthetic Biologists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Amino-6-methoxyquinoline Hydrochloride: Chemical Architecture, Synthesis, and Pharmacological Utility Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Researchers[1][2][3]

Chemical Identity & Core Architecture

4-Amino-6-methoxyquinoline hydrochloride is a privileged heterocyclic scaffold.[1][2][3] It represents a hybrid pharmacophore, bridging the structural features of type-II topoisomerase inhibitors and the 4-aminoquinoline class of antimalarials (e.g., Chloroquine).[1][3]

Functionally, this compound serves as a critical "linker-ready" intermediate.[1][2][3] Unlike its 8-amino isomer (the Primaquine core), the 4-amino variant possesses a solvent-exposed primary amine at the para position to the ring nitrogen, creating a distinct electronic push-pull system that enhances DNA intercalation affinity and fluorescence properties.[1][2][3]

Physicochemical Profile[1][2][4][5][6][7][8][9][10]
PropertySpecificationMechanistic Implication
IUPAC Name 6-Methoxyquinolin-4-amine hydrochlorideUnambiguous identifier for regulatory filing.[1][2][3]
CAS (Free Base) 6279-51-2Primary index key; HCl salt is the stabilized storage form.[1][2][3]
Molecular Formula C₁₀H₁₀N₂O[1][2][3] · HClStoichiometry critical for molarity calculations in assays.[2][3]
Molecular Weight 210.66 g/mol (Salt)Used for precise dosing; Free base MW is 174.20 g/mol .[2][3]
Solubility Water (Moderate), DMSO (High), MeOH (High)The HCl salt drastically improves aqueous solubility compared to the free base, essential for biological assays.[3]
pKa (Ring N) ~5.4 (Predicted)The quinoline nitrogen is less basic than the 4-amino group, influencing protonation states at physiological pH.[3]
UV

~250 nm, ~330 nmCharacteristic quinoline absorption; shifts bathochromically upon protonation.[3]

Synthesis Strategy: The "Self-Validating" Protocol

As a Senior Application Scientist, I recommend a convergent synthesis route. While direct amination of quinoline is possible, it is low-yielding and prone to regioisomeric mixtures.[3] The Nucleophilic Aromatic Substitution (


)  pathway starting from 4-chloro-6-methoxyquinoline is the industry standard for high-purity generation.[1][3]

This protocol includes "Stop/Go" checkpoints to ensure integrity before proceeding to the next step.

Phase 1: Precursor Activation (Chlorination)

If starting from 4-hydroxy-6-methoxyquinoline (CAS: 5263-87-6).[1][2][3]

  • Reagent Setup: Suspend 4-hydroxy-6-methoxyquinoline (1.0 eq) in POCl₃ (5.0 eq).

  • Reaction: Reflux at 105°C for 2 hours. The solution will turn from a suspension to a clear, dark oil.[3]

  • Validation (TLC): Elute with 50% EtOAc/Hexane. Starting material (

    
    ) must disappear; Product (
    
    
    
    ) appears.
  • Workup: Quench carefully into ice water. Neutralize with NH₄OH to precipitate 4-chloro-6-methoxyquinoline.[1][3]

Phase 2: Amination & Salt Formation (The Critical Step)

Direct amination with ammonia gas is often insufficient due to poor nucleophilicity.[2][3] We utilize a Phenol Melt method to lower the activation energy.[3]

Reagents:

  • 4-Chloro-6-methoxyquinoline (Intermediate)[1][2][3]

  • Phenol (Solid, crystalline)[3]

  • Ammonium Acetate (Source of NH₃)[3]

  • HCl in Dioxane (4M)[1][3]

Protocol:

  • The Melt: In a pressure tube, combine 4-chloro-6-methoxyquinoline (10 mmol) with Phenol (40 mmol). Heat to 80°C until a homogeneous melt forms.

  • Amination: Add Ammonium Acetate (50 mmol). Seal the vessel. Heat to 140°C for 12 hours.[2][3]

    • Why: Phenol acts as a proton shuttle and solvent, stabilizing the transition state for the

      
       displacement of chloride.[3]
      
  • Extraction: Cool to RT. Dilute with 2N NaOH (to strip phenol as sodium phenoxide).[3] Extract the basic aqueous layer with Ethyl Acetate (3x).[2][3]

  • Free Base Isolation: Dry organics over Na₂SO₄ and evaporate.[2][3] The residue is the crude 4-amino-6-methoxyquinoline free base.[1][2][3]

  • Hydrochlorination: Dissolve the crude oil in minimal dry Ethanol.[3] Dropwise add 4M HCl in Dioxane at 0°C.

  • Crystallization: A yellow precipitate will form immediately.[2][3] Filter and wash with cold diethyl ether.[2][3]

Self-Validation Checkpoint:

  • ¹H NMR (D₂O): Look for the disappearance of the aromatic proton at the C4 position (replaced by amine) and the integration of the methoxy singlet at ~3.9 ppm.[3]

  • Melting Point: The HCl salt should decompose/melt >250°C. Sharp melting point indicates high purity.[2][3]

Structural Logic & Mechanism of Action[2][3]

The efficacy of 4-amino-6-methoxyquinoline stems from its electronic distribution.[1][2][3] The diagram below illustrates the synthesis flow and the pharmacophore's logic.

G Figure 1: Synthetic pathway from hydroxy-precursor to HCl salt and downstream pharmacologic modes of action. Start 4-Hydroxy-6-methoxyquinoline Inter 4-Chloro-6-methoxyquinoline Start->Inter POCl3, Reflux (Dehydrative Chlorination) ProductBase 4-Amino-6-methoxyquinoline (Free Base) Inter->ProductBase NH4OAc, Phenol Melt (SnAr Substitution) ProductSalt 4-Amino-6-methoxyquinoline Hydrochloride ProductBase->ProductSalt HCl/Dioxane (Protonation) DNA DNA Intercalation (Planar Stacking) ProductSalt->DNA Cationic Charge Interaction Heme Heme Polymerization Inhibition ProductSalt->Heme Quinoline Pi-Pi Stacking

Figure 1: Synthetic pathway from hydroxy-precursor to HCl salt and downstream pharmacologic modes of action.[1][2][3][4][5][6][7][8][9][10][11]

Pharmacophore Analysis (SAR)
  • 4-Amino Group: Provides a hydrogen bond donor.[1][2][3] In the HCl form, the protonated amine interacts electrostatically with the phosphate backbone of DNA or the propionate side chains of heme.[3]

  • 6-Methoxy Group: An electron-donating group (EDG).[1][2][3] It increases the electron density of the quinoline ring, enhancing

    
    -
    
    
    
    stacking interactions with DNA base pairs.[2][3] This is a critical differentiator from the 7-chloro moiety found in Chloroquine.[1][2][3]
  • Quinoline Nitrogen: Acts as a pH sensor.[2][3] In the acidic food vacuole of the malaria parasite (pH ~5), this nitrogen is protonated, trapping the drug inside the organelle (Ion Trapping mechanism).[3]

Experimental Applications

A. Fluorescent Probe Synthesis

Due to the methoxy-induced fluorescence, this scaffold is an excellent precursor for "Turn-On" probes.[1][2][3]

  • Protocol: React the 4-amino group with an acyl chloride or isothiocyanate linker attached to a quencher.[1][2][3] Upon enzymatic cleavage, the free 4-amino-6-methoxyquinoline is released, restoring fluorescence (Emission

    
     nm).[1][2][3]
    
B. Drug Development (Antimalarial Screening)

Researchers use this hydrochloride salt as a control standard when evaluating novel 4-aminoquinoline derivatives.[1][2][3]

  • Assay:

    
    -Hematin Inhibition Assay.
    
  • Metric:

    
     values are compared against Chloroquine. The 6-methoxy variant typically shows lower potency than 7-chloro variants against P. falciparum but exhibits distinct activity profiles against latent liver stages due to metabolic similarity to Primaquine.[1][2][3]
    

References

  • Sigma-Aldrich. 4-Amino-6-methoxyquinoline Product Specification & CAS Data. Sigma-Aldrich.[1][2][3] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 223614: 4-Amino-6-methoxyquinoline. PubChem.[2][3][4][12] Link[1][2][3]

  • Egan, T. J., et al. Quinoline antimalarials: Mechanisms of action and resistance. Nature.[2][3] Link(Contextual grounding on 4-aminoquinoline mechanism).[1][2][3]

  • ChemicalBook. 4-Amino-6-methoxyquinoline CAS 6279-51-2 Technical Data. ChemicalBook. Link

Sources

Foundational

4-Amino-6-methoxyquinoline free base CAS 6279-51-2

An In-Depth Technical Guide to 4-Amino-6-methoxyquinoline (CAS 6279-51-2) Authored by a Senior Application Scientist Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system is a foundation...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Amino-6-methoxyquinoline (CAS 6279-51-2)

Authored by a Senior Application Scientist

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3] Within this important class, 4-aminoquinolines are particularly significant. They are a cornerstone of antimalarial drug development and have emerged as a versatile platform for creating novel therapeutics targeting a range of diseases.[2][3][4]

This technical guide provides a comprehensive overview of 4-Amino-6-methoxyquinoline (CAS: 6279-51-2), a key building block for synthesizing more complex, pharmacologically active molecules. We will delve into its physicochemical properties, analytical characterization, representative synthetic strategies, and critical applications, with a focus on providing practical insights for researchers and drug development professionals.

Physicochemical and Structural Characteristics

4-Amino-6-methoxyquinoline, also known as 6-methoxy-4-quinolinamine, is a solid powder at ambient temperature.[5] Its core structure consists of a quinoline ring system with an amino group at the 4-position and a methoxy group at the 6-position. This specific substitution pattern is crucial for its utility as a chemical intermediate.

PropertyValueSource
CAS Number 6279-51-2[5][6][7][8][9]
Molecular Formula C₁₀H₁₀N₂O[6][7][10][11]
Molecular Weight 174.20 g/mol [5][6][7]
Appearance Solid Powder[5]
Boiling Point 119-123 °C[5][8]
InChI Key PHGNGVYUHOARGF-UHFFFAOYSA-N[5][7][8][10]
SMILES String COc1ccc2nccc(N)c2c1[7]

Synthesis and Purification Strategies

The synthesis of substituted 4-aminoquinolines is a well-established area of organic chemistry. One of the most common and versatile methods involves the nucleophilic aromatic substitution (SNAr) of a corresponding 4-chloroquinoline precursor.[2][3] This approach is favored due to the high reactivity of the 4-position on the quinoline ring towards nucleophilic attack.

The precursor, 6-methoxyquinoline, can be synthesized via methods like the Skraup synthesis, which involves the reaction of an aniline derivative with glycerol.[12][13] From 6-methoxyquinoline, a 4-chloro derivative can be prepared, which then serves as the immediate precursor for amination.

Below is a generalized workflow illustrating this common synthetic logic.

G cluster_0 Precursor Synthesis (Skraup Reaction) cluster_1 Chlorination cluster_2 Amination (SNAr) A p-Anisidine + Glycerol B 6-Methoxyquinoline A->B H₂SO₄, Oxidizing Agent C 4-Chloro-6-methoxyquinoline B_ref 6-Methoxyquinoline B_ref->C Chlorinating Agent (e.g., POCl₃) D Ammonia Source (e.g., NH₄OH, NH₃ gas) E 4-Amino-6-methoxyquinoline (CAS 6279-51-2) D->E C_ref 4-Chloro-6-methoxyquinoline C_ref->E

A representative synthetic pathway to 4-Amino-6-methoxyquinoline.

Causality in Synthesis: The Skraup synthesis is a cost-effective method for creating the core quinoline structure from readily available materials.[12][13] The subsequent chlorination at the 4-position is a critical activation step. The electron-withdrawing nature of the quinoline nitrogen makes the C4 position highly electrophilic and susceptible to attack by nucleophiles like ammonia, driving the SNAr reaction to completion.[2][3]

Purification of the final product is typically achieved through recrystallization or column chromatography on silica gel to remove any unreacted starting materials or byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data (Illustrative)

  • ~3.9 ppm (Singlet, 3H): Protons of the methoxy group (-OCH₃).

  • ~5.0-6.0 ppm (Broad Singlet, 2H): Protons of the primary amine (-NH₂). This peak may exchange with D₂O.

  • ~6.5-8.5 ppm (Multiplets): Aromatic protons on the quinoline ring system, exhibiting complex splitting patterns (e.g., doublets, double doublets).

Expected ¹³C NMR Spectral Data (Illustrative)

  • ~55-57 ppm: Aliphatic carbon of the methoxy group (-OCH₃).

  • ~100-160 ppm: Aromatic and heteroaromatic carbons of the quinoline ring system.

  • ~150-160 ppm: The carbon atom bearing the amino group (C4).

  • ~155-165 ppm: The carbon atom attached to the methoxy group (C6).

Generalized Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[14][15]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.[14]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a greater number of scans and a longer relaxation delay compared to the ¹H NMR experiment to achieve an adequate signal-to-noise ratio.[14][15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and provides evidence of its elemental composition.

Generalized Experimental Protocol: Mass Spectrometry
  • Instrumentation: Utilize a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.[14]

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. For 4-Amino-6-methoxyquinoline (MW 174.20), the expected [M+H]⁺ ion would appear at an m/z of approximately 175.09.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps to identify the key functional groups present in the molecule.

Expected FTIR Absorption Bands

  • 3400-3200 cm⁻¹: N-H stretching vibrations from the primary amine.

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 1650-1500 cm⁻¹: C=C and C=N stretching vibrations within the quinoline ring.

  • 1250-1000 cm⁻¹: C-O stretching from the methoxy group and C-N stretching.

Generalized Experimental Protocol: FTIR Spectroscopy
  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[14]

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹.[14]

Applications in Research and Drug Development

The primary value of 4-Amino-6-methoxyquinoline lies in its role as a versatile intermediate for constructing more elaborate molecules with therapeutic potential. The amino group at the 4-position serves as a reactive handle for introducing various side chains, which is a common strategy to modulate a compound's pharmacological activity, selectivity, and pharmacokinetic properties.[16]

G cluster_0 Chemical Modification cluster_1 Therapeutic Areas Core { 4-Amino-6-methoxyquinoline | Core Scaffold} Mod Alkylation, Acylation, etc. at 4-Amino Position Core:f1->Mod Introduces Side Chains App1 Antimalarial Agents Mod->App1 e.g., Primaquine Analogs App2 Anticancer Agents Mod->App2 Kinase Inhibitors, etc. App3 Other CNS/Antiviral (Exploratory) Mod->App3 Broad Bioactivity

Role of the scaffold in generating diverse therapeutic leads.
Antimalarial Drug Discovery

Historically, 4-aminoquinolines are most famously associated with antimalarial drugs like chloroquine. The 8-amino-6-methoxyquinoline core is a key pharmacophore in drugs such as primaquine and tafenoquine.[17] Research has explored the synthesis of 4-substituted derivatives of 6-methoxyquinolines as potential antimalarial agents, demonstrating the enduring relevance of this scaffold in combating parasitic diseases.[18]

Anticancer Research

More recently, the 4-aminoquinoline scaffold has been extensively investigated for its anticancer properties.[4] Derivatives have been synthesized that act as potent inhibitors of critical cellular signaling pathways often dysregulated in cancer, such as receptor tyrosine kinases (e.g., c-Met).[1] The strategy often involves synthesizing a library of compounds by reacting the 4-amino group with various sulfonyl chlorides or other electrophiles to identify molecules with high potency and selectivity against cancer cells.[19] Studies have shown that certain 4-aminoquinoline derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, making this scaffold a promising starting point for novel chemotherapeutic agents.[19]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 4-Amino-6-methoxyquinoline are essential to ensure laboratory safety.

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation mark)[5][20]

  • Signal Word: Warning[5][21]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][20]

    • H315: Causes skin irritation.[5][20][21][22]

    • H319: Causes serious eye irritation.[5][20][21][22]

    • H335: May cause respiratory irritation.[5][20][21]

Recommended Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[20] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[20]

    • Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.

  • Handling: Wash hands thoroughly after handling.[20][21] Do not eat, drink, or smoke when using this product.[20] Avoid contact with skin, eyes, and clothing.[22]

  • First Aid:

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[20]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[20][22]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[20][21]

    • If Swallowed: Rinse mouth. Call a poison center or doctor immediately. Do NOT induce vomiting.[20]

Storage:

  • Store in a cool, dry, and well-ventilated place.[20][21][22]

  • Keep the container tightly closed.[20][21][22]

  • Store locked up.[20]

References

  • Carroll, F. I., Berrang, B., Linn, C. P., & Twine, C. E., Jr. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694–699. [Link]

  • PubChemLite. (2026). 4-amino-6-methoxyquinoline (C10H10N2O). Retrieved from [Link]

  • Faist, J. D., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., Weis, R., & Wernitznig, D. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Elderfield, R. C., Gensler, W. J., Williamson, T. A., Griffing, J. M., Kupchan, S. M., & Maynard, J. T. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society, 68(8), 1584–1587. [Link]

  • Royal Society of Chemistry. (n.d.). A new route for the synthesis of highly substituted 4-aminoquinoline drug like molecules via aza hetero–Diels–Alder reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-6-methoxyquinoline. PubChem Compound Database. Retrieved from [Link]

  • Romero, A. H., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Romero, A. H., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Retrieved from [Link]

  • Kumar, A., Kumar, N., Sharma, M., & Singh, B. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Retrieved from [Link]

  • Rawat, A., Kumar, A., Kumar, N., Kandasamy, P., Athar, M., & Singh, B. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. PMC. Retrieved from [Link]

  • ChemAnalyst. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. Retrieved from [Link]

  • CORE. (n.d.). A new route for the synthesis of highly substituted 4- aminoquinoline drug like molecules via aza hetero-Diels-Alder reaction. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

  • PubMed. (2012). Methoxyquinoline labeling--a new strategy for the enantioseparation of all chiral proteinogenic amino acids in 1-dimensional liquid chromatography using fluorescence and tandem mass spectrometric detection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • Romero, A. H., & Delgado, J. F. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 11. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-. NIST WebBook. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 6-Methoxyquinolin-4-amine Hydrochloride

Executive Summary 6-Methoxyquinolin-4-amine hydrochloride (CAS: 878778-86-0) is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of antimalarial agents, kinase inhibitors, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxyquinolin-4-amine hydrochloride (CAS: 878778-86-0) is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of antimalarial agents, kinase inhibitors, and DNA-intercalating drugs. As a 4-aminoquinoline derivative, its physicochemical behavior is governed by the basicity of the quinoline nitrogen and the hydrophilic nature of the hydrochloride salt.

This technical guide provides a comprehensive analysis of the compound's physical properties, solid-state characteristics, and solution-phase behavior. It is designed to assist researchers in optimizing handling, formulation, and synthetic workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The hydrochloride salt form significantly alters the solubility and stability profile compared to the free base (CAS: 6279-51-2).

Table 1: Chemical Identification Matrix

ParameterDetail
IUPAC Name 6-Methoxyquinolin-4-amine hydrochloride
Common Synonyms 4-Amino-6-methoxyquinoline HCl; 4-Amino-6-methoxyquinolinium chloride
CAS Number (HCl Salt) 878778-86-0
CAS Number (Free Base) 6279-51-2
Molecular Formula C₁₀H₁₀N₂O[1][2] · HCl
Molecular Weight 210.66 g/mol (Salt); 174.20 g/mol (Base)
SMILES COC1=CC2=C(C=C1)N=CC=C2N.Cl
Structural Feature Planar bicyclic aromatic system with a polar amino group at C4 and a lipophilic methoxy group at C6.

Solid-State Characterization

Understanding the solid-state properties is essential for process chemistry and storage. The hydrochloride salt exhibits higher thermal stability and crystallinity than its free base counterpart.

Melting Point & Thermal Behavior[7]
  • Melting Range: 249–254 °C (Decomposition).[3]

  • Thermal Stability: The compound is stable up to its melting point. However, prolonged exposure to temperatures >60°C can induce discoloration (oxidation of the amino group).

  • Crystallinity: Typically isolated as a crystalline powder. The lattice energy is enhanced by hydrogen bonding between the chloride ion, the protonated ring nitrogen, and the exocyclic amino group.

Hygroscopicity & Handling
  • Hygroscopicity: Moderate. The HCl salt can absorb atmospheric moisture, leading to clumping.

  • Storage Protocol: Must be stored in a desiccator or tightly sealed container under inert atmosphere (Argon/Nitrogen) at Room Temperature (RT).

Solution-Phase Properties

The solution behavior of 6-Methoxyquinolin-4-amine HCl is dictated by pH-dependent protonation states.

Solubility Profile

The conversion to the hydrochloride salt transforms the lipophilic free base into a water-soluble species.

Table 2: Solubility Matrix (at 25°C)

SolventSolubility RatingMechanistic Insight
Water Soluble (>50 mg/mL)Ionic dissociation of [R-NH₃]⁺ Cl⁻ allows hydration.
Methanol/Ethanol Soluble High dielectric constant supports ion-dipole interactions.
DMSO Highly Soluble Excellent solvating power for polar aromatic salts.
Dichloromethane Insoluble Lack of H-bonding capability to solvate the chloride ion.
Hexane/Ether Insoluble Non-polar solvents cannot overcome the crystal lattice energy.
Acidity & pKa
  • pKa (Ring Nitrogen): Estimated ~8.5 – 9.0.

  • Mechanism: The electron-donating methoxy group at C6 and the amino group at C4 significantly increase the electron density on the ring nitrogen (N1), making it more basic than unsubstituted quinoline (pKa ~4.9).

  • Implication: In physiological pH (7.4), the compound exists predominantly in its protonated (cationic) form, which aids in DNA binding via electrostatic interactions.

Spectral Fingerprinting

Validating the identity of 6-Methoxyquinolin-4-amine HCl requires specific spectral markers.

UV-Vis Spectroscopy
  • Absorption Maxima (

    
    ):  Typically observes bands at ~250 nm  and ~330-340 nm .
    
  • Shift: Acidification (low pH) often causes a bathochromic (red) shift due to the stabilization of the excited state in the protonated quinolinium species.

¹H-NMR (DMSO-d₆)

Key diagnostic peaks for the HCl salt:

  • 
     3.8–3.9 ppm (s, 3H):  Methoxy group (-OCH₃).
    
  • 
     6.8–7.0 ppm (d):  Proton at C3 (beta to ring nitrogen).
    
  • 
     8.2–8.4 ppm (d):  Proton at C2 (alpha to ring nitrogen).
    
  • 
     9.0–10.0 ppm (br s):  Exchangeable protons (NH₂/NH⁺), often broadened due to HCl salt formation.
    

Synthesis & Purification Workflow

The physical properties are heavily influenced by the synthesis route and purification method. Below is the standard industrial pathway to the high-purity HCl salt.

Synthesis Pathway Diagram

SynthesisPathway Start 4-Methoxyaniline Inter1 Intermediate: Quinolone Derivative Start->Inter1 Cyclization (Meldrum's Acid/Heat) Chlorination 4-Chloro-6-methoxyquinoline Inter1->Chlorination POCl3, Reflux Amination Free Base: 6-Methoxyquinolin-4-amine Chlorination->Amination NH3 / Phenol Nucleophilic Sub. Final Target: HCl Salt Amination->Final HCl/Dioxane Salt Formation

Figure 1: Step-wise synthesis from 4-methoxyaniline to the hydrochloride salt, highlighting the critical salt formation step that defines the final physical properties.[4][5][6]

Experimental Protocol: Salt Formation & Recrystallization

Objective: Convert crude free base to high-purity crystalline HCl salt.

  • Dissolution: Dissolve 10 mmol of crude 6-methoxyquinolin-4-amine (free base) in 20 mL of anhydrous ethanol. Heat to 50°C to ensure complete dissolution.

  • Acidification: Dropwise add 1.2 equivalents of 4M HCl in dioxane (or concentrated aqueous HCl) while stirring vigorously.

  • Precipitation: A white/off-white precipitate will form immediately.

  • Aging: Cool the mixture to 0–5°C and stir for 1 hour to maximize yield.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold diethyl ether (2 x 10 mL) to remove non-polar impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Physicochemical Interdependencies

The relationship between pH, solubility, and bioavailability is critical for drug development applications.

PropertiesLogic pH pH Environment Protonation Protonation State (Cationic vs Neutral) pH->Protonation pKa ~ 8.5 Solubility Aqueous Solubility Protonation->Solubility Cationic = High Solubility Lipophilicity Lipophilicity (LogD) Protonation->Lipophilicity Neutral = High LogD Bioavailability Membrane Permeability Solubility->Bioavailability Dissolution Rate Lipophilicity->Bioavailability Passive Diffusion

Figure 2: The interplay between pH, ionization, and physical behavior.[4][7][5][6] At gastric pH (1-2), the compound is highly soluble (fully ionized). At intestinal pH (7+), the fraction of neutral species increases, enhancing membrane permeability.

References

  • Sigma-Aldrich. 6-Methoxyquinolin-4-amine hydrochloride Product Specification & MSDS. Retrieved from .

  • PubChem. Compound Summary for CID 223614 (4-Amino-6-methoxyquinoline). National Library of Medicine. Retrieved from .

  • Enamine. Building Blocks Catalog: 6-Methoxyquinolin-4-amine hydrochloride. Retrieved from .

  • World Health Organization.General Monographs on Aminoquinolines. International Pharmacopoeia. (Contextual grounding for aminoquinoline properties).

Sources

Foundational

Solvation Dynamics of 6-Methoxyquinolin-4-amine: A Comparative Analysis of Water vs. DMSO

Executive Summary As a core pharmacophore in antimalarial drug design and a critical intermediate in kinase inhibitor synthesis, 6-methoxyquinolin-4-amine presents unique solvation challenges. Its rigid, lipophilic aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a core pharmacophore in antimalarial drug design and a critical intermediate in kinase inhibitor synthesis, 6-methoxyquinolin-4-amine presents unique solvation challenges. Its rigid, lipophilic aromatic core heavily contrasts with the hydrogen-bonding potential of its primary amine. This technical guide provides a comprehensive mechanistic analysis of its solubility in aqueous versus organic (DMSO) systems. By understanding the thermodynamic and electrostatic drivers of solvation, researchers can implement self-validating protocols to prevent assay artifacts—such as sub-visible precipitation—ensuring high-fidelity data in both in vitro and physiological models.

Physicochemical Profiling

Understanding the intrinsic properties of 6-methoxyquinolin-4-amine (CAS: 6279-51-2)[1] is the foundational step in predicting its phase behavior across different solvent systems.

PropertyValueMechanistic Implication
Molecular Weight 174.20 g/mol Small molecule; forms a highly stable crystalline solid.
LogP (Estimated) ~2.1Lipophilic core; drives the entropic penalty (hydrophobic effect) in water.
pKa (Quinoline N) ~8.36Weak base; dictates pH-dependent aqueous solubility[2].
H-Bond Donors 1 (-NH2)Interacts strongly with polar aprotic hydrogen-bond acceptors like DMSO.
H-Bond Acceptors 3 (N, O, N)Facilitates hydration only when the crystal lattice energy is overcome.
Salt Form (HCl) CAS: 878778-86-0Pre-protonated form; significantly lowers the energetic barrier to aqueous dissolution[3].

Mechanistic Solvation Models

Why DMSO Excels: The Polar Aprotic Advantage

Dimethyl sulfoxide (DMSO) is the ubiquitous vehicle for in vitro screening of quinoline derivatives. The causality behind its efficacy lies in its dual-character molecular structure. DMSO possesses a high dielectric constant (


) and a strong dipole moment. The oxygen atom of the sulfoxide (S=O) moiety acts as a potent hydrogen-bond acceptor, forming strong interactions with the primary amine (-NH2) protons of 6-methoxyquinolin-4-amine.

Simultaneously, the hydrophobic methyl groups of DMSO intercalate with the lipophilic quinoline ring. This dual action effectively disrupts the crystal lattice energy of the solid compound without incurring the massive entropic penalty required by water. Consequently, DMSO yields highly concentrated, thermodynamically stable stock solutions.

Why Water Fails: The Hydrophobic Effect and Lattice Energy

In contrast, water is a highly structured, polar protic solvent. To dissolve the free base of 6-methoxyquinolin-4-amine, water molecules must break their own hydrogen-bond networks to form a cavity large enough to accommodate the lipophilic quinoline core. This process is entropically unfavorable (the hydrophobic effect). Because the free base lacks a formal charge at neutral pH, the resulting dipole-induced dipole interactions are insufficient to overcome the compound's crystal lattice energy, leading to macroscopic precipitation.

The pH-Dependent Aqueous Shift

Aqueous solubility can be engineered by exploiting the ionizable quinoline nitrogen. 4-Aminoquinolines typically exhibit a pKa of approximately 8.36 at the quinoline nitrogen[2]. When the pH of the aqueous medium is lowered below the pKa (e.g., pH < 6.0), the nitrogen becomes fully protonated, yielding a cationic species. This charge transformation allows for highly favorable ion-dipole interactions with water, drastically increasing solubility. This principle is precisely why the hydrochloride salt variant (CAS: 878778-86-0) is preferred for in vivo dosing and aqueous formulations[3].

Experimental Workflows & Protocols

To ensure scientific integrity, all solvation workflows must be treated as self-validating systems. The following protocols detail the exact methodologies for preparing reliable solutions.

Protocol A: Preparation of 10 mM Master Stock in DMSO

Objective: Generate a stable stock for in vitro biochemical assays.

  • Gravimetric Analysis: Weigh the exact mass of 6-methoxyquinolin-4-amine free base (CAS: 6279-51-2)[1] using a calibrated microbalance (accuracy

    
     mg).
    
  • Solvent Addition: Add anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a final concentration of 10 mM. Note: Water absorption by DMSO from the atmosphere will rapidly degrade its solvation capacity.

  • Dissolution: Vortex the mixture for 60 seconds. If microscopic particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Validation (Self-Correction): Analyze a 1:1000 dilution of the stock via HPLC-UV (detection at ~254 nm or 330 nm) against a known standard curve to verify the exact molarity.

Protocol B: Aqueous Formulation for Physiological Assays

Objective: Create an aqueous solution at physiological pH without sub-visible aggregation.

  • Salt Selection: Utilize 6-methoxyquinolin-4-amine hydrochloride (CAS: 878778-86-0)[3] to bypass the initial lattice energy barrier of the free base.

  • Acidic Solvation: Dissolve the salt in a mildly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.5) to ensure complete protonation and rapid dissolution.

  • Titration: Slowly titrate the solution to physiological pH (7.4) using 0.1 M NaOH under constant magnetic stirring.

  • Validation (Critical Step): As the pH approaches 7.4, the compound approaches its uncharged free base state. Use Dynamic Light Scattering (DLS) or nephelometry to monitor for sub-visible aggregates. If the polydispersity index (PDI) spikes or scattering intensity increases, the concentration has exceeded the thermodynamic solubility limit at pH 7.4, and the solution must be diluted immediately.

Visualizations

Solvation Decision Tree

The following diagram illustrates the divergent thermodynamic pathways when formulating 6-methoxyquinolin-4-amine.

SolvationWorkflow Start 6-Methoxyquinolin-4-amine (Solid Free Base) DMSO Add Anhydrous DMSO (Polar Aprotic) Start->DMSO Water Add Aqueous Buffer (pH 7.4, Protic) Start->Water Acid Add Acidic Buffer (pH < 6.0) / Use HCl Salt Start->Acid DMSO_Sol Clear Solution (10-50 mM Stock) Lattice Disrupted DMSO->DMSO_Sol Water_Fail Precipitation Entropic Penalty > Hydration Water->Water_Fail Acid_Sol Protonated Cation Ion-Dipole Solvation Acid->Acid_Sol

Decision tree for formulating 6-methoxyquinolin-4-amine in organic vs. aqueous systems.

Assay Dilution and Validation Workflow

When transitioning from a DMSO stock to an aqueous assay, localized precipitation is a major risk. This workflow ensures aggregate-free assay conditions.

AssayDilution Stock 10 mM DMSO Master Stock Dilution Dilute into Aqueous Media (Max 1% DMSO) Stock->Dilution DLS DLS / Nephelometry (Aggregate Check) Dilution->DLS Valid Validated Assay Solution DLS->Valid  Pass

Workflow for diluting DMSO stock into aqueous assay buffers with aggregate validation.

References

  • Egan, T. J., et al. "Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position." ACS Publications (Journal of Medicinal Chemistry, 2002). URL: [Link]

Sources

Exploratory

6-Methoxyquinolin-4-amine pKa and ionization state

An In-Depth Technical Guide on the pKa and Ionization State of 6-Methoxyquinolin-4-amine Abstract This technical guide provides a rigorous analysis of the physicochemical properties of 6-Methoxyquinolin-4-amine , focusin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the pKa and Ionization State of 6-Methoxyquinolin-4-amine

Abstract This technical guide provides a rigorous analysis of the physicochemical properties of 6-Methoxyquinolin-4-amine , focusing on its acid dissociation constant (pKa) and ionization behavior. As a structural analog of the antimalarial pharmacophore (4-aminoquinoline), understanding its ionization profile is critical for predicting membrane permeability, lysosomotropism, and target binding affinity. This document synthesizes structure-activity relationship (SAR) data, theoretical electronic frameworks, and validated experimental protocols for researchers in medicinal chemistry and pharmacology.

Structural Analysis & Theoretical Framework

The ionization behavior of 6-Methoxyquinolin-4-amine is governed by the electronic interplay between the quinoline heteroaromatic ring, the exocyclic amine at position 4, and the methoxy substituent at position 6.

Electronic Distribution and Basicity

Unlike simple anilines, the basicity of 4-aminoquinolines is defined by a strong resonance interaction. The lone pair on the exocyclic nitrogen (N4) is delocalized into the aromatic system, significantly increasing the electron density at the ring nitrogen (N1).

  • Primary Protonation Site (N1): The ring nitrogen is the most basic center. Upon protonation, the resulting cation is stabilized by amidinium-like resonance, distributing the positive charge between N1 and N4.

  • Secondary Ionization (N4): The exocyclic amine is non-basic in aqueous media due to this delocalization. Protonation at N4 occurs only under superacidic conditions.

  • Substituent Effect (6-OMe): The methoxy group at position 6 acts as an electron-donating group (EDG) via resonance (+M effect). This further enriches the electron density of the ring system, slightly increasing the pKa of N1 compared to the unsubstituted 4-aminoquinoline.

Tautomerism

While 4-aminoquinolines can theoretically exist in amino and imino tautomeric forms, the amino form is thermodynamically dominant in both solution and solid states. This dominance is reinforced by the aromaticity of the benzenoid ring, which is disrupted in the imino tautomer.

Figure 1: Resonance Stabilization of the Conjugate Acid

Resonance cluster_0 Neutral Base cluster_1 Conjugate Acid (Protonated) N_base Neutral (N1 lone pair available) C_acid1 Resonance Form A (N1-H+) N_base->C_acid1 + H+ C_acid2 Resonance Form B (N4=C, N1-H) C_acid1->C_acid2 Resonance Delocalization caption Fig 1: Protonation occurs at N1, stabilized by resonance donation from N4.

Physicochemical Data Profile

The following values represent a synthesis of experimental data from close structural analogs (4-aminoquinoline SAR) and computational predictions.

Table 1: Key Physicochemical Parameters

ParameterValue / RangeContext
pKa (N1) 8.4 – 8.8 Base strength. Higher than quinoline (4.9) due to 4-NH₂ resonance.
pKa (N4) < -2.0Exocyclic amine. Not ionizable in physiological range.
LogP 1.5 – 1.9Moderate lipophilicity.
LogD (pH 7.4) ~0.8Lower than LogP due to significant ionization at blood pH.
H-Bond Donors 2Exocyclic -NH₂.
H-Bond Acceptors 3Ring N, Exocyclic N, Methoxy O.

Note: The pKa of the unsubstituted 4-aminoquinoline is experimentally determined at 8.36 – 9.17 depending on ionic strength [1, 2]. The 6-methoxy group typically adds +0.2 to +0.4 pKa units via electron donation.

Ionization Profile & Biological Implications

The pKa of ~8.6 places 6-Methoxyquinolin-4-amine in a critical window for "lysosomotropism," a property exploited by many antimalarial and anticancer drugs.

Henderson-Hasselbalch Distribution

At physiological pH (7.4), the molecule exists primarily in its cationic (protonated) form.



  • At pH 7.4 (Cytosol/Blood):

    
    
    
    • ~94% Protonated (Cationic)

    • ~6% Neutral

  • At pH 5.0 (Lysosome/Food Vacuole):

    
    
    
    • >99.9% Protonated (Trapped)

The Ion Trapping Mechanism

The neutral fraction (6%) is lipophilic enough to cross lipid bilayers. Once it diffuses into an acidic compartment (pH 5.0), it becomes instantly protonated. The cationic form is membrane-impermeable, leading to accumulation concentrations up to 1000-fold higher than the cytosol. This is the mechanism of action for chloroquine-like derivatives, inhibiting hemozoin formation in Plasmodium parasites.[1]

Figure 2: Ion Trapping Mechanism

IonTrapping cluster_cytosol Cytosol / Blood (pH 7.4) cluster_membrane Lipid Membrane cluster_lysosome Lysosome / Vacuole (pH 5.0) Cyt_Neutral Neutral Base (B) ~6% Cyt_Cation Cation (BH+) ~94% Cyt_Neutral->Cyt_Cation Fast Equilibrium Mem_Diffusion Passive Diffusion (Only Neutral Species) Cyt_Neutral->Mem_Diffusion Permeable Lys_Neutral Neutral Base (B) <0.1% Mem_Diffusion->Lys_Neutral Permeable Lys_Cation Cation (BH+) >99.9% (TRAPPED) Lys_Neutral->Lys_Cation Irreversible Protonation caption Fig 2: The 'Ion Trap' effect drives accumulation in acidic compartments.

Experimental Protocol: UV-Metric pKa Determination

Potentiometric titration is often unsuitable for 4-aminoquinolines due to low aqueous solubility of the neutral species. UV-metric titration (spectrophotometric titration) is the preferred method as it requires lower concentrations (10–50 µM) and leverages the distinct UV spectral shift between the neutral and protonated forms [3].

Materials
  • Instrument: UV-Vis Spectrophotometer with temperature control (25°C) or D-PAS (Dip-Probe Absorption Spectroscopy).

  • Buffer System: Universal buffer (citrate-phosphate-borate) covering pH 2.0 to 12.0.

  • Titrant: 0.5 M HCl and 0.5 M KOH (standardized).

  • Solvent: Water (HPLC grade). If solubility is <10 µM, use Methanol/Water mixtures (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% co-solvent via the Yasuda-Shedlovsky equation.

Step-by-Step Workflow
  • Stock Preparation: Dissolve 6-Methoxyquinolin-4-amine in a minimal volume of DMSO or Methanol to create a 10 mM stock.

  • Sample Dilution: Dilute stock into the titration vessel containing water/buffer to achieve a final concentration of ~30 µM. Ensure DMSO content is <1%.

  • Acidification: Adjust starting pH to ~2.0 using HCl. At this pH, the species is fully protonated (BH+).

  • Spectral Scanning:

    • Record the UV spectrum (200–400 nm).

    • Key chromophore shift: The protonated form typically exhibits a bathochromic shift (red shift) compared to the neutral form due to resonance stabilization.

  • Titration:

    • Incrementally add KOH to increase pH in 0.2–0.5 unit steps.

    • Allow equilibration (30–60 seconds) and record spectrum at each step until pH ~12.0.

  • Data Analysis:

    • Identify the isosbestic point (wavelength where absorbance is constant), confirming a two-state equilibrium.

    • Plot Absorbance vs. pH at the

      
       of the neutral and protonated species.
      
    • Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract pKa.

Figure 3: UV-Metric Titration Workflow

Protocol Start Start: 10mM Stock (DMSO/MeOH) Dilution Dilute to 30µM in Aqueous Buffer Start->Dilution Acidify Acidify to pH 2.0 (Fully Protonated) Dilution->Acidify Scan1 Record UV Spectrum (Reference BH+) Acidify->Scan1 Titrate Titrate with KOH (+0.5 pH units) Scan1->Titrate Scan2 Record UV Spectrum at each step Titrate->Scan2 Check pH > 12.0? Scan2->Check Check->Titrate No Analyze Plot Abs vs pH Determine Inflection Point Check->Analyze Yes caption Fig 3: Spectrophotometric determination of pKa ensures accuracy for low-solubility bases.

Synthesis & Purity Considerations

For researchers synthesizing this compound for pKa validation, the standard route involves the SNAr displacement of a leaving group (Cl) by ammonia or a protected amine equivalent.

  • Precursor: 4-Chloro-6-methoxyquinoline.[2][3]

  • Reaction: Heating with ammonia in phenol (160°C) or using Pd-catalyzed Buchwald-Hartwig amination for milder conditions.

  • Purification: The product is a base. Acid-base extraction is the most effective purification method. Dissolve crude in dilute HCl (aqueous), wash with organic solvent (removes non-basic impurities), then basify aqueous layer to pH >10 to precipitate pure 6-Methoxyquinolin-4-amine.

References

  • Kaschula, C. H., et al. (2002). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 45(16), 3531–3537. Link

  • Egan, T. J., et al. (2000). Role of Haematin Binding in the Antimalarial Action of 4-Aminoquinolines. Journal of Medicinal Chemistry, 43, 283-291.
  • Allen, R. I., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Biomolecular Screening, 19(4). Link

  • Warhurst, D. C., et al. (2003). The relationship of physicochemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids. Malaria Journal, 2, 26.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Methoxyquinolin-4-amine from 4-chloro-6-methoxyquinoline

[1][2][3][4] Abstract This technical guide details the synthesis of 6-methoxyquinolin-4-amine (CAS: 5263-87-6) via nucleophilic aromatic substitution ( ) of 4-chloro-6-methoxyquinoline . While 4-aminoquinolines are privi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Abstract

This technical guide details the synthesis of 6-methoxyquinolin-4-amine (CAS: 5263-87-6) via nucleophilic aromatic substitution (


) of 4-chloro-6-methoxyquinoline . While 4-aminoquinolines are privileged scaffolds in medicinal chemistry (e.g., antimalarials like Quinine and inhibitors of kinase signaling), the introduction of the primary amino group at the 4-position is often plagued by low conversion or hydrolysis byproducts. This note presents two validated protocols: a Microwave-Assisted Method  for rapid library generation and a High-Pressure Solvothermal Method  for scale-up. We prioritize the direct ammonolysis approach, avoiding the atom-uneconomical protection-deprotection steps often required with benzylamine surrogates.

Introduction & Strategic Analysis

The Challenge of the 4-Position

The quinoline ring system is electron-deficient, particularly at the 2- and 4-positions, making them susceptible to nucleophilic attack. However, the 4-chloro substituent in 4-chloro-6-methoxyquinoline is deactivated relative to the 2-chloro isomer due to the specific electron distribution of the heteroaromatic ring. Furthermore, the electron-donating methoxy group at the 6-position (


 effect) increases the electron density of the ring, slightly reducing the electrophilicity of the C-4 center compared to unsubstituted quinoline.
Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism. Ammonia attacks the C-4 position, forming a Meisenheimer-like sigma complex (stabilized by the ring nitrogen), followed by the re-aromatization and expulsion of the chloride ion.

  • Critical Control Point: Water must be rigorously excluded. In the presence of moisture and high temperatures, the 4-chloro starting material hydrolyzes back to the thermodynamically stable 6-methoxyquinolin-4(1H)-one , a "dead-end" byproduct that is difficult to separate from the product.

Experimental Protocols

Method A: Microwave-Assisted Synthesis (Rapid Optimization)

Best for: Small scale (10–500 mg), library synthesis, rapid screening.

Rationale: Microwave irradiation provides uniform internal heating, accelerating the rate-determining step (nucleophilic attack) and suppressing side reactions by reducing overall reaction time.

Materials
  • Substrate: 4-Chloro-6-methoxyquinoline (1.0 equiv)

  • Reagent: 7N Ammonia in Methanol (commercial solution) or Isopropanol (10–15 equiv)

  • Solvent: Isopropanol (IPA) – chosen for its high microwave absorbance and solubilizing properties.

  • Vessel: 10 mL Microwave process vial with crimp cap.

Step-by-Step Protocol
  • Charge: In a 10 mL microwave vial, dissolve 4-chloro-6-methoxyquinoline (193 mg, 1.0 mmol) in Isopropanol (3 mL).

  • Add Reagent: Add 7N

    
     in Methanol (2.0 mL, ~14 mmol).
    
  • Seal: Crimp the vial immediately to prevent ammonia loss.

  • Irradiate: Place in a single-mode microwave reactor.

    • Temperature: 140 °C

    • Hold Time: 20–30 minutes

    • Pressure Limit: Set to 20 bar (safety cutoff).

    • Stirring: High.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Vent the vial carefully in a fume hood.[1]

    • Concentrate the mixture in vacuo to remove solvent and excess ammonia.[4]

    • Resuspend the residue in 5% aqueous

      
       (10 mL) to neutralize ammonium chloride salts.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH:NH4OH, 90:10:1) or recrystallization from Ethanol/Ether.

Method B: High-Pressure Solvothermal Synthesis (Scale-Up)

Best for: Gram-scale (>1 g), robust production.

Rationale: For larger batches, microwave penetration depth is a limiting factor. A steel pressure vessel (Parr bomb) allows for high ammonia saturation and sustained temperatures without the volume constraints of microwave vials.

Materials
  • Substrate: 4-Chloro-6-methoxyquinoline (5.0 g, 25.8 mmol)

  • Reagent: Anhydrous Ammonia gas (saturation) OR 7N

    
     in Ethanol.
    
  • Solvent: Ethanol (absolute).[5]

  • Catalyst (Optional): Copper(I) iodide (5 mol%) – can accelerate sluggish reactions, though often unnecessary for 4-chloroquinolines.

Step-by-Step Protocol
  • Preparation: Place 4-chloro-6-methoxyquinoline (5.0 g) into a 100 mL stainless steel autoclave (Parr reactor) equipped with a magnetic stirrer and Teflon liner.

  • Solvent Addition: Add Ethanol (40 mL).

  • Ammonia Saturation:

    • Option 1 (Preferred): Add 30 mL of commercially available 7N

      
       in Ethanol.
      
    • Option 2 (Gas): Cool the vessel in an ice bath and bubble anhydrous

      
       gas into the ethanol solution for 15 minutes until saturated.
      
  • Reaction:

    • Seal the autoclave tightly.

    • Heat to 135 °C (internal temperature).

    • Maintain stirring at 500 rpm for 16–24 hours .

    • Note: Pressure will rise significantly (approx. 10–15 bar). Ensure the vessel is rated for 50 bar+.

  • Workup:

    • Allow the vessel to cool to room temperature, then cool further in an ice bath.

    • Slowly open the valve to vent excess ammonia gas into a scrubber (dilute HCl).

    • Transfer the reaction mixture to a round-bottom flask.

    • Evaporate volatiles under reduced pressure.[1]

    • Basification: Treat the solid residue with 1N NaOH (50 mL) to liberate the free base from the hydrochloride salt.

    • Filtration: The product often precipitates as a solid.[2] Filter, wash with cold water (

      
       mL), and dry under vacuum.
      
    • Alternative: If no precipitate forms, extract with DCM/Isopropanol (3:1).

Visualization: Reaction Workflow & Logic

G Start Start: 4-Chloro-6-methoxyquinoline Decision Select Method Start->Decision MethodA Method A: Microwave (140°C, 20 min, IPA/NH3) Decision->MethodA Small Scale / Rapid MethodB Method B: Steel Bomb (135°C, 24h, EtOH/NH3) Decision->MethodB Scale Up (>5g) Intermediate Intermediate: Meisenheimer Complex MethodA->Intermediate MethodB->Intermediate Check Check TLC/LCMS Conversion > 95%? Intermediate->Check Workup Workup: 1. Vent NH3 2. Evaporate Solvent 3. Treat with 1N NaOH Check->Workup Yes Byproduct Issue: Hydrolysis (6-Methoxyquinolin-4-one) Check->Byproduct No (Water present?) Product Product: 6-Methoxyquinolin-4-amine (Free Base) Workup->Product

Figure 1: Decision logic and process flow for the amination of 4-chloro-6-methoxyquinoline.

Characterization & QC Data

Upon isolation, the product should be verified against the following expected data.

ParameterExpected ValueNotes
Appearance Off-white to pale yellow solidDarkens upon air oxidation; store under inert gas.
Melting Point 165 – 168 °CSharp range indicates high purity.

NMR (DMSO-

)

8.35 (s, 1H, H-2)

7.75 (d, 1H, H-8)

7.30 (s, 1H, H-5)

6.80 (br s, 2H,

)

3.89 (s, 3H,

)
The C-2 proton is diagnostic for the quinoline core. The broad singlet at 6.80 confirms the primary amine.
MS (ESI+)

Consistent with formula

.

Troubleshooting & Optimization

Issue: Incomplete Conversion
  • Cause: Loss of ammonia pressure or insufficient temperature.

  • Solution: Ensure the vessel is hermetically sealed. If using Method B, increase temperature to 150 °C. Alternatively, add Phenol (5 equiv) to the reaction mixture. Phenol acts as a proton shuttle and solvent, significantly lowering the activation energy (the "Phenol Melt" technique), though this complicates workup.

Issue: Formation of Quinolone (Hydrolysis)
  • Cause: Water in the solvent or reagents.[6]

  • Solution: Use anhydrous ethanol/isopropanol. Dry the starting material (

    
     vacuum desiccation) before use.
    
Safety Note
  • Ammonia Pressure: Heating ammonia solutions creates high pressure. Never fill vessels more than 50% volume. Use a blast shield.

  • Venting: Ammonia gas is toxic. Vent only in a high-efficiency fume hood.

References

  • Microwave-Assisted Synthesis of Aminoquinolines

    • Title: Microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline deriv
    • Source:International Journal of Molecular Sciences (via PMC).
    • URL:[Link] (Note: Describes analogous

      
       conditions for nitrogen heterocycles).
      
  • Title: Synthesis of 6-Methoxy-2-methylquinolin-4-amine (Protocol 3).
  • Mechanism and Reactivity

    • Title: Nucleophilic substitution reactions between halogenoalkanes and ammonia (Mechanistic parallels).
    • Source: ChemGuide.
    • URL:[Link]

Sources

Application

Application Note: Protocol for Nucleophilic Substitution of 4-Chloroquinolines

This Application Note is designed for medicinal chemists and process engineers optimizing the synthesis of 4-aminoquinoline scaffolds. It prioritizes mechanistic understanding over rote recipe following to ensure reprodu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process engineers optimizing the synthesis of 4-aminoquinoline scaffolds. It prioritizes mechanistic understanding over rote recipe following to ensure reproducibility and scalability.


 and Pd-catalyzed cross-coupling.

Introduction & Strategic Significance

The 4-aminoquinoline scaffold is a "privileged structure" in drug discovery, forming the core of historic antimalarials (Chloroquine, Amodiaquine) and modern kinase inhibitors (e.g., Bosutinib).

While the 4-chloroquinoline starting material appears similar to other aryl chlorides, its reactivity is distinct due to the ring nitrogen. The reaction is not a simple displacement; it is an addition-elimination (


)  sequence governed by the electron-deficiency of the C4 position.
Mechanistic Foundation

The reaction proceeds via a Meisenheimer-like transition state. The key to high yields lies in manipulating the electrophilicity of the C4 carbon and the nucleophilicity of the incoming amine.

  • Thermal Activation: Relies on high temperature to overcome the activation energy barrier.

  • Acid Catalysis: Protonation of the quinoline nitrogen (

    
    ) significantly lowers the LUMO energy, making C4 hyper-electrophilic. However, excess acid can protonate the amine nucleophile, killing the reaction.
    
  • Metal Catalysis: Required when the

    
     barrier is too high (e.g., electron-rich anilines or steric hindrance).
    

Decision Matrix: Selecting the Right Protocol

Do not default to a single method. Analyze your nucleophile and substrate using the logic flow below to select the optimal protocol.

DecisionMatrix Start Start: Analyze Nucleophile IsAliphatic Is the Nucleophile an Aliphatic Amine? Start->IsAliphatic IsAniline Is the Nucleophile an Aniline (Aryl Amine)? IsAliphatic->IsAniline No ProtocolA PROTOCOL A: Standard Thermal Substitution (Solvent-free or EtOH) IsAliphatic->ProtocolA Yes (Primary/Secondary) Steric Is the Amine Sterically Hindered or Deactivated? IsAniline->Steric Yes ProtocolC PROTOCOL C: Buchwald-Hartwig Cross-Coupling (Pd-Catalysis) IsAniline->ProtocolC No (e.g., Amides, weak Nu) ProtocolB PROTOCOL B: Acid-Mediated Substitution (Phenol or dilute HCl) Steric->ProtocolB No (Electron Neutral/Rich) Steric->ProtocolC Yes (Or Electron Poor)

Figure 1: Strategic decision tree for selecting reaction conditions based on nucleophile electronics and sterics.

Detailed Experimental Protocols

Protocol A: Standard Thermal Substitution

Best for: Primary and secondary aliphatic amines (e.g., N,N-diethyl-1,4-pentanediamine). Mechanism: Classical


.
Reagents & Equipment[1][2]
  • Substrate: 4,7-Dichloroquinoline (or analog).[3][4][5][6]

  • Nucleophile: Aliphatic amine (3.0 – 5.0 equivalents).

  • Solvent: Neat (if amine is liquid) or NMP/Ethanol.

  • Vessel: Sealed pressure tube (essential if boiling point of amine < reaction temp).

Step-by-Step Methodology
  • Charge: Add 1.0 eq of 4-chloroquinoline to the pressure tube.

  • Add Nucleophile: Add 3.0–5.0 eq of the amine.

    • Note: The amine acts as both nucleophile and base to scavenge the HCl byproduct.

  • Heat: Seal the vessel and heat to 120–135°C (oil bath temperature).

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM with 1%

      
      ). Reaction is typically complete in 4–6 hours.
      
  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][5]

    • Dilute with DCM.

    • Wash with 1M NaOH (to deprotonate the product and remove amine hydrochloride salts).

    • Wash with Brine.[5] Dry over

      
      .
      
  • Purification: If neat amine was used, high vacuum evaporation is often sufficient. Otherwise, recrystallize from Hexane/EtOAc.

Protocol B: Acid-Mediated Substitution

Best for: Anilines and less reactive nucleophiles.[7] Mechanism: Acid catalysis activates the quinoline ring via protonation.

Reagents
  • Solvent: Ethanol (reflux) or Phenol (melt).

  • Catalyst: concentrated HCl (cat.) or use Aniline Hydrochloride salt.

Step-by-Step Methodology
  • Solvation: Dissolve 1.0 eq of 4-chloroquinoline and 1.1 eq of the aniline in Ethanol (0.5 M concentration).

  • Activation: Add catalytic HCl (2-3 drops per mmol) .

    • Critical Insight: Do not add stoichiometric acid yet; it will protonate the aniline and deactivate it. The goal is to protonate the quinoline nitrogen (

      
      ).
      
  • Reflux: Heat to reflux (

    
    ) for 12–18 hours.
    
    • Observation: The product often precipitates as the hydrochloride salt (yellow/orange solid) as the reaction proceeds.

  • Alternative (The "Phenol Melt"): For very stubborn substrates, dissolve reactants in solid phenol and heat to

    
    . Phenol acts as a weak acid catalyst and high-boiling solvent.
    
  • Isolation:

    • Filter the precipitated solid (Product•HCl).

    • Wash with cold ethanol/ether.

    • Free-basing: Suspend solid in water, adjust pH to >10 with

      
      , and extract with DCM/EtOAc.
      
Protocol C: Buchwald-Hartwig Cross-Coupling

Best for: Electron-deficient anilines, sterically hindered amines, or when harsh thermal conditions degrade the substrate.

Reagents
  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    .
  • Ligand: BINAP (for primary amines) or Xantphos (general purpose).

  • Base:

    
     (weak bases preferred over NaOtBu to avoid side reactions).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Deoxygenation: Flame-dry the reaction flask and cycle Argon/Vacuum 3 times.

  • Pre-complexation: Add Pd source and Ligand to solvent; stir for 5 mins to form the active

    
     species.
    
  • Addition: Add 4-chloroquinoline (1.0 eq), Amine (1.2 eq), and Base (2.0 eq).

  • Reaction: Heat to 80–100°C under Argon balloon.

    • Checkpoint: Reaction typically completes in 2–4 hours. If black Pd precipates early, oxygen was present.

  • Workup: Filter through a Celite pad to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Mechanistic Visualization

Understanding the


 pathway is critical for troubleshooting. The diagram below illustrates the acid-catalyzed pathway (Protocol B), highlighting the critical protonation event.

SNAr_Mechanism Substrate 4-Chloroquinoline Activated Protonated Intermediate (Hyper-electrophile) Substrate->Activated + H+ (cat) Meisenheimer Meisenheimer Complex (Tetrahedral) Activated->Meisenheimer + R-NH2 (Rate Limiting) Product 4-Aminoquinoline salt Meisenheimer->Product - HCl (Aromatization)

Figure 2: Acid-catalyzed


 mechanism. Protonation of the quinoline nitrogen lowers the energy of the transition state, facilitating nucleophilic attack.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Conversion (Thermal) Temperature too low; Solvent reflux limit.Switch to Pressure Tube or high-boiling solvent (Phenol, NMP).
Low Conversion (Acid Cat) Amine protonation.Reduce acid loading. Ensure acid is catalytic, not stoichiometric.
Side Product: Hydrolysis Wet solvent/reagents.4-chloroquinolines hydrolyze to 4-quinolones in water/acid. Dry solvents strictly.
Pd Catalyst Death Nitrogen lone pair poisoning Pd.Use bidentate ligands (BINAP/DPPF) which resist displacement by the quinoline nitrogen.
Purification Difficulties Amine salts co-eluting.Perform an Acid Wash : Dissolve crude in organic, wash with 1M HCl (product goes to aqueous), discard organic, basify aqueous, re-extract.

References

  • Review of Synthetic Strategies

    • Title: 4-Aminoquinoline: a comprehensive review of synthetic str
    • Source: Frontiers in Chemistry (2025).
    • URL:[Link]

  • Antimalarial Synthesis (Chloroquine Analogs)

    • Title: Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.[8][9][10]

    • Source: PLOS ONE (2015).
    • URL:[Link]

  • Buchwald-Hartwig Conditions

    • Title: Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities.[3][8][9][10]

    • Source: Bioorganic & Medicinal Chemistry Letters (2005).
    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Recrystallization of 6-Methoxyquinolin-4-amine HCl

Introduction: The Critical Role of Purity for 6-Methoxyquinolin-4-amine HCl in Research and Development 6-Methoxyquinolin-4-amine hydrochloride is a key structural motif in medicinal chemistry and drug discovery, serving...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for 6-Methoxyquinolin-4-amine HCl in Research and Development

6-Methoxyquinolin-4-amine hydrochloride is a key structural motif in medicinal chemistry and drug discovery, serving as a building block for a range of bioactive molecules. The purity of this starting material is paramount, as impurities can lead to ambiguous biological data, side reactions, and compromised final product quality. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting an appropriate recrystallization solvent and executing a robust protocol for obtaining high-purity 6-Methoxyquinolin-4-amine HCl.

As an amine hydrochloride, the compound is a salt, which significantly influences its solubility characteristics. Generally, such salts are more soluble in polar solvents and less soluble in nonpolar organic solvents. The key to successful recrystallization lies in identifying a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[1]

Physicochemical Properties of 6-Methoxyquinolin-4-amine Hydrochloride

A foundational understanding of the compound's properties is essential for developing a purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂ON/A
Molecular Weight 210.66 g/mol N/A
Appearance PowderN/A
Melting Point 249-254 °CN/A

Part 1: Selecting the Optimal Recrystallization Solvent

The choice of solvent is the most critical factor in recrystallization. An ideal solvent should:

  • Dissolve the solute completely when hot.

  • Precipitate the solute almost completely when cold.

  • Not react with the solute.

  • Dissolve impurities readily at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable, if possible.

Given the hydrochloride salt nature of 6-Methoxyquinolin-4-amine HCl, polar solvents are the most promising candidates.

Recommended Solvents for Screening

A systematic screening of a range of solvents with varying polarities is the most effective approach. The following solvents are recommended for initial small-scale solubility tests:

  • Water

  • Methanol

  • Ethanol

  • Isopropanol (2-Propanol)

  • Acetonitrile

  • Acetone

  • Ethyl Acetate

Experimental Protocol for Solvent Screening

This protocol is designed to efficiently identify a suitable solvent using a small amount of the compound.

Materials:

  • 6-Methoxyquinolin-4-amine HCl (impure)

  • A selection of test solvents (see recommended list above)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Hot plate with a water or sand bath for heating

  • Stirring rods

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 20-30 mg of 6-Methoxyquinolin-4-amine HCl into separate, labeled test tubes.

    • Add a small volume (e.g., 0.5 mL) of a solvent to its respective test tube at room temperature.

    • Stir the mixture with a clean stirring rod.

    • Observe and record the solubility. If the compound dissolves completely, the solvent is likely too good of a solvent at room temperature for single-solvent recrystallization.

  • Hot Solubility Test:

    • For the solvents in which the compound was not fully soluble at room temperature, gently heat the test tubes in a water or sand bath.

    • Add the same solvent dropwise while stirring until the solid just dissolves. Record the approximate volume of solvent used. A good candidate will dissolve the compound near the solvent's boiling point.

  • Cooling and Crystal Formation:

    • Remove the test tubes that formed a clear solution upon heating from the heat source and allow them to cool slowly to room temperature.

    • Observe for the formation of crystals. A good solvent will yield a significant amount of crystalline precipitate.

    • If no crystals form at room temperature, scratch the inside of the test tube with a glass rod or place the tube in an ice bath to induce crystallization.

  • Evaluation of Results:

    • The best single solvent will exhibit a significant difference in solubility between hot and cold conditions, resulting in a high yield of crystals upon cooling.

    • If no single solvent is ideal, consider a two-solvent (binary) system. This is often effective for quinoline derivatives.[3] A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (an anti-solvent in which it is sparingly soluble) until the solution becomes turbid. The mixture is then heated until clear and allowed to cool.

Part 2: Detailed Recrystallization Protocol

Based on the solvent screening, the following general protocol can be adapted for single-solvent or two-solvent systems.

Single-Solvent Recrystallization Workflow

Recrystallization_Workflow A Dissolution: Add minimum amount of hot solvent to impure compound. B Hot Filtration (Optional): If insoluble impurities are present. A->B Insoluble impurities? C Crystallization: Allow filtrate to cool slowly. A->C No insoluble impurities B->C D Isolation: Collect crystals by vacuum filtration. C->D E Washing: Wash crystals with a small amount of cold solvent. D->E F Drying: Dry the purified crystals. E->F

Caption: Single-solvent recrystallization workflow.

Procedure:

  • Dissolution: Place the impure 6-Methoxyquinolin-4-amine HCl in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper for a short time by drawing air through the funnel. Then, transfer the crystals to a watch glass or drying dish and dry them in an oven at a temperature well below the melting point, or in a desiccator under vacuum.

Two-Solvent (Anti-Solvent) Recrystallization

This method is useful if the compound is too soluble in one solvent and poorly soluble in another, and the two solvents are miscible.

Procedure:

  • Dissolve the impure compound in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature.

  • Slowly add the "poor" solvent (anti-solvent, e.g., water or diethyl ether) dropwise with stirring until the solution becomes cloudy (turbid).

  • Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolate, wash, and dry the crystals as described in the single-solvent method.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod. Add a seed crystal of the pure compound.
Oiling out The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating from a supersaturated solution at a temperature above its melting point.Reheat the solution and add more solvent. Try a lower-boiling point solvent.
Low recovery of purified compound Too much solvent was used. The crystals were washed with too much cold solvent. The compound is significantly soluble in the cold solvent.Ensure the minimum amount of hot solvent is used. Use a minimal amount of ice-cold solvent for washing. Re-evaluate the choice of solvent.
Impure crystals The solution cooled too quickly, trapping impurities.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.

Conclusion

The purification of 6-Methoxyquinolin-4-amine HCl by recrystallization is a straightforward and effective method when a suitable solvent system is employed. A systematic solvent screening is the key to developing a robust protocol. By following the detailed procedures outlined in this application note, researchers can consistently obtain high-purity material, ensuring the integrity and reliability of their subsequent experiments and synthetic endeavors.

References

  • BenchChem. (2025). Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.

Sources

Application

Application Note: High-Fidelity Preparation of 6-Methoxyquinolin-4-amine Stock Solutions in DMSO

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: In vitro biological assays, High-Throughput Screening (HTS), and medicinal chemistry workflows. Introduction & Scientific Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: In vitro biological assays, High-Throughput Screening (HTS), and medicinal chemistry workflows.

Introduction & Scientific Rationale

6-Methoxyquinolin-4-amine (CAS: 6279-51-2) is a highly versatile heterocyclic building block and pharmacophore extensively utilized in the synthesis of kinase inhibitors (such as EGFR inhibitors for lung cancer) and novel antimalarial agents[1][2]. In drug discovery workflows, evaluating the biological efficacy of these synthesized derivatives requires the preparation of highly accurate, stable, and fully solvated master stock solutions.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for in vitro biological assays due to its exceptional amphiphilic solvating power[3]. However, the preparation of DMSO stock solutions is not a trivial "weigh and dissolve" process. DMSO is highly hygroscopic; it rapidly absorbs atmospheric moisture, which can dramatically reduce the solubility of lipophilic quinoline compounds, leading to invisible micro-precipitation and artificially low dosing in downstream assays[3]. This protocol establishes a self-validating, highly controlled methodology for preparing and handling 6-Methoxyquinolin-4-amine stock solutions to ensure absolute experimental reproducibility.

Physicochemical Properties & Solvation Dynamics

Understanding the physicochemical parameters of 6-Methoxyquinolin-4-amine is the first step in ensuring a successful solvation strategy.

Table 1: Physicochemical Profile of 6-Methoxyquinolin-4-amine

ParameterSpecificationRationale / Impact on Solvation
CAS Number 6279-51-2Identifies the free base form (differentiate from HCl salts).
Molecular Formula C₁₀H₁₀N₂OSmall molecule; highly crystalline structure.
Molecular Weight 174.20 g/mol Required for precise molarity calculations.
Appearance Beige to pale yellow solidColor shifts or darkening may indicate oxidative degradation.
Solubility Soluble in DMSORequires anhydrous DMSO (>99.9% purity) to prevent precipitation.
Storage (Powder) -20°C, protected from lightMinimizes thermal and photochemical degradation over time.

Workflow & Experimental Logic

The following diagram illustrates the critical path for preparing the master stock solution, emphasizing quality control and environmental management.

StockPrep Step1 1. Compound Weighing (6-Methoxyquinolin-4-amine) Step2 2. Solvent Addition (Anhydrous DMSO, >99.9%) Step1->Step2 Transfer to amber vial Step3 3. Dissolution (Vortex / Gentle Sonication) Step2->Step3 Add calculated volume Step4 4. Quality Control (Visual Inspection for Clarity) Step3->Step4 Ensure complete solvation Step5 5. Aliquoting & Storage (Single-use, -20°C to -80°C) Step4->Step5 Pass QC

Workflow for preparing anhydrous DMSO stock solutions of 6-Methoxyquinolin-4-amine.

Quantitative Preparation Parameters

To avoid pipetting errors associated with weighing sub-milligram quantities of powder, it is recommended to weigh a practical mass (e.g., 2–10 mg) and calculate the exact volume of DMSO required to reach the target concentration.

Table 2: Standard Stock Solution Preparation Guide (Based on 1 mL Final Volume)

Target ConcentrationMass of 6-Methoxyquinolin-4-amine RequiredVolume of Anhydrous DMSO
10 mM 1.74 mg1.000 mL
20 mM 3.48 mg1.000 mL
50 mM 8.71 mg1.000 mL

Formula for Custom Volumes:Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight (174.20 g/mol)] × 1000

Step-by-Step Methodology

Phase 1: Reagent & Equipment Preparation
  • Equilibration: Remove the 6-Methoxyquinolin-4-amine powder and anhydrous DMSO (>99.9% purity, molecular biology grade) from cold storage. Crucial Step: Allow both to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening cold vials introduces atmospheric condensation, which immediately compromises the anhydrous environment[3].

  • Deionization: Ensure the analytical balance is clean. Use an anti-static gun on the weighing spatulas and weigh boats. Quinoline powders can hold a static charge, leading to repulsion and mass loss during transfer.

Phase 2: Weighing and Solvation
  • Weighing: Tare a sterile, amber microcentrifuge tube (amber protects against photodegradation). Carefully transfer the desired mass of 6-Methoxyquinolin-4-amine into the tube. Record the exact mass to four decimal places (e.g., 5.1205 mg).

  • Volume Calculation: Calculate the exact volume of DMSO needed based on the precise mass recorded.

  • Solvent Addition: Using a calibrated positive-displacement pipette (ideal for viscous liquids like DMSO), add the calculated volume of anhydrous DMSO directly to the powder.

Phase 3: Dissolution & Quality Control
  • Agitation: Cap the tube tightly. Vortex the mixture at medium-high speed for 30–60 seconds.

  • Sonication (If Required): If visible particulates remain, place the sealed tube in a room-temperature ultrasonic water bath for 2–5 minutes. Do not allow the bath to heat up, as excessive thermal stress can degrade the compound.

  • Visual QC: Hold the tube against a light source. The solution must be completely transparent with no refractive index distortions or micro-particulates settling at the bottom.

Phase 4: Aliquoting and Cryopreservation
  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in sterile, tightly sealed microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C (for use within 1 month) or -80°C (for up to 6 months)[4].

    • Causality of Aliquoting: Repeated freeze-thaw cycles cause the compound to precipitate out of solution and introduce moisture into the hygroscopic DMSO. Single-use aliquots strictly prevent this degradation pathway[3][4].

Downstream Application & Dilution Logic

When transitioning from a 100% DMSO master stock to an aqueous biological assay (e.g., cell culture media or kinase buffer), the physical chemistry of the system changes drastically. Direct injection of a high-concentration DMSO stock into an aqueous buffer causes localized supersaturation, resulting in compound precipitation before it can disperse.

To prevent this, a stepwise dilution strategy must be employed. Furthermore, the final concentration of DMSO in any cell-based assay must be kept strictly below 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target membrane permeabilization[3][4].

AssayDilution Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Dilution (e.g., 2% DMSO in Buffer) Stock->Inter Stepwise dilution Work Working Solution (≤0.5% DMSO in Media) Inter->Work Final dilution Assay In Vitro Assay (EGFR/Kinase Inhibition) Work->Assay Apply to cells

Stepwise dilution strategy to maintain compound solubility and prevent DMSO-induced cytotoxicity.

Troubleshooting Guide

Table 3: Common Issues and Corrective Actions

ObservationScientific CauseCorrective Action
Compound fails to dissolve in 100% DMSO Concentration exceeds absolute solubility limit, or DMSO has absorbed water.Ensure DMSO is fresh and anhydrous. If issue persists, prepare a lower concentration stock (e.g., 10 mM instead of 50 mM).
Precipitation upon dilution into assay buffer Localized supersaturation or compound is highly lipophilic.Perform a stepwise intermediate dilution. Warm the assay buffer to 37°C prior to adding the DMSO stock.
Inconsistent assay results across replicates Freeze-thaw degradation or moisture ingress into the master stock.Discard the compromised stock. Re-prepare from powder and strictly adhere to single-use aliquoting[3].
High background toxicity in cell assays Final DMSO concentration exceeds cellular tolerance (>0.5%).Adjust the dilution math to ensure the final DMSO concentration is ≤0.5%. Always run a vehicle control (media + equivalent DMSO %)[4].

References

  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO, BenchChem,
  • 4-AMINO-6-METHOXYQUINOLINE | 6279-51-2, ChemicalBook,
  • Compound Handling Instructions, MedChemExpress,
  • Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent, PMC / NIH,
  • Design and evaluation of novel 4-anilinoquinolines and quinazolines EGFR inhibitors in lung cancer and chordoma, bioRxiv,

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives

Executive Summary & Strategic Context The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of frontline antimalarial therapeutics (e.g., chloroquine) and eme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of frontline antimalarial therapeutics (e.g., chloroquine) and emerging antitubercular agents[1]. Historically, the synthesis of these derivatives via nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline (4,7-DCQ) with various amines has been a bottleneck. Conventional thermal heating requires harsh conditions, prolonged reaction times (often 12–24 hours), and frequently results in sluggish conversions accompanied by significant thermal degradation and charring[2].

Microwave-Assisted Organic Synthesis (MAOS) has fundamentally shifted this paradigm. By utilizing dielectric heating, MAOS provides rapid, uniform energy transfer directly to the reacting molecules, drastically reducing reaction times to mere minutes while significantly improving yields, purity, and chemoselectivity[3]. This application note provides a comprehensive, self-validating guide to executing these syntheses using field-proven microwave protocols.

Mechanistic Causality: Overcoming the SNAr Activation Barrier

To understand why MAOS outperforms conventional heating for 4-aminoquinolines, one must examine the reaction kinetics. The SNAr reaction on the electron-deficient quinoline ring involves the formation of a transient, high-energy Meisenheimer complex.

Under conventional conductive heating, energy is transferred slowly from the vessel wall to the solvent, creating temperature gradients that lead to localized charring of sensitive amine nucleophiles before the activation energy barrier of the SNAr reaction is consistently met[2].

In contrast, MAOS utilizes an oscillating electromagnetic field that directly couples with the dipole moments of highly polar solvents (like DMSO) or polar additives (like phenol). This induces rapid molecular friction and instantaneous, uniform superheating[4]. This targeted energy transfer rapidly forces the reactants over the activation energy barrier, stabilizing the Meisenheimer transition state and accelerating chloride elimination, thereby driving the reaction to completion before competitive degradation pathways can initiate.

Reaction Pathway Visualization

MAOS_Pathway R1 4,7-Dichloroquinoline (Electrophile) MW Microwave Irradiation (Dielectric Heating) R1->MW R2 Amine Nucleophile (Primary/Secondary) R2->MW MC Meisenheimer Complex (Transient Intermediate) MW->MC Activation (145-160°C) PROD 4-Aminoquinoline Derivative MC->PROD Chloride Elimination

Fig 1: Microwave-assisted SNAr pathway for 4-aminoquinoline synthesis.

Quantitative Performance Metrics

The following table summarizes the quantitative advantages of MAOS over conventional thermal methods based on recent optimization studies[3][5].

Reaction ParameterConventional Thermal HeatingMAOS: DMSO-MediatedMAOS: Phenol-Assisted
Heat Transfer Mechanism Conduction / ConvectionDielectric (Internal)Dielectric (Internal)
Operating Temperature 130–140 °C160 °C145 °C
Reaction Time 12–24 hours2–5 minutes30 minutes
Typical Yield 30–50%>90%60–85%
Impurity Profile High (Thermal Charring)MinimalLow
Optimal Substrate Scope Unhindered Primary AminesPrimary Amines / ConjugatesHindered Secondary Amines

Self-Validating Experimental Protocols

Protocol A: DMSO-Mediated Rapid Synthesis (For Primary Amines)

Target: 4-aminoquinoline-phthalimide conjugates and standard primary amines[3].

  • Step 1: Reagent Preparation

    • Action: Charge a 10 mL microwave-compatible quartz vial with 4,7-dichloroquinoline (1.0 mmol) and the primary amine (1.2 mmol) in 3 mL of anhydrous DMSO.

    • Causality: DMSO acts as an excellent microwave absorber (high loss tangent), enabling rapid superheating. The slight excess of amine ensures complete consumption of the electrophile.

    • Self-Validation Checkpoint: Inspect the solution visually. A clear, homogenous solution must be achieved before crimping the Teflon-lined cap. Un-dissolved particulates will cause localized "hot spots" during irradiation, leading to vial failure.

  • Step 2: Microwave Irradiation

    • Action: Irradiate the mixture at 160 °C for 2 minutes[3].

    • Causality: The 160 °C threshold provides the exact kinetic energy required for primary amines to form the Meisenheimer complex rapidly without degrading the phthalimide or amine spacer.

    • Self-Validation Checkpoint: Monitor the real-time pressure curve on the synthesizer interface. Pressure should remain stable. A sudden spike indicates solvent decomposition.

  • Step 3: Workup & Isolation

    • Action: Cool the vial to room temperature using compressed air. Pour the mixture into 20 mL of ice-cold distilled water and stir vigorously.

    • Causality: The highly polar DMSO becomes miscible with water, forcing the hydrophobic 4-aminoquinoline product to crash out of the solution.

    • Self-Validation Checkpoint: Filter the resulting precipitate. Run a rapid TLC (Ethyl Acetate:Hexane 1:1). The complete disappearance of the 4,7-DCQ spot (Rf ~0.7) confirms 100% conversion.

Protocol B: Phenol-Assisted Microwave Fusion (For Hindered Secondary Amines)

Target: 4-N-methylaminoquinoline analogs (e.g., antimalarial drug-resistant targets)[2].

  • Step 1: Reagent Preparation

    • Action: Combine 4,7-dichloroquinoline (1.0 equiv), the sterically hindered N-methylated secondary amine (1.5 equiv), and Phenol (2.0 equiv) in a microwave vial[5].

    • Causality: Hindered secondary amines suffer from sluggish SNAr kinetics. Phenol acts as both a solvent and a proton donor, forming a reactive phenoxide intermediate that facilitates the fusion reaction under microwave conditions[2].

    • Self-Validation Checkpoint: Ensure the phenol is fully melted and mixed with the reagents before sealing to guarantee uniform dielectric heating.

  • Step 2: Microwave Irradiation

    • Action: Irradiate the mixture at 145 °C with a maximum power output of 50 W for 30 minutes[5].

    • Causality: Limiting the power to 50 W prevents thermal runaway. The 145 °C temperature provides sufficient energy to overcome the steric hindrance without inducing the charring typically seen in conventional heating[2].

    • Self-Validation Checkpoint: Post-irradiation, the mixture should be a dark but clear viscous liquid. Opacity or solid black mass indicates thermal degradation (charring); if observed, the power limit must be lowered.

  • Step 3: Workup & Isolation

    • Action: Dissolve the crude mixture in dichloromethane (DCM) and wash three times with 10% aqueous NaOH.

    • Causality: The NaOH wash deprotonates the phenol additive, converting it into water-soluble sodium phenoxide, effectively removing it from the organic layer containing the product.

    • Self-Validation Checkpoint: Analyze the organic layer via LC-MS. The absence of a peak at m/z 94 confirms the complete removal of phenol. The presence of the target mass (M+H)+ confirms successful fusion.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized 4-aminoquinoline derivatives, the following analytical validations must be met:

  • LC-MS Purity: >95% purity via UV (254 nm). The mass spectrum must show the characteristic chlorine isotope pattern (

    
     ratio of 3:1) if a chlorine atom remains at the 7-position of the quinoline ring.
    
  • 1H-NMR (400 MHz, DMSO-d6): Validation of the SNAr completion is confirmed by the disappearance of the amine N-H proton (if a secondary amine was used) and the characteristic upfield shift of the quinoline C3-H aromatic proton (typically appearing around

    
     6.4 - 6.8 ppm), which is highly shielded by the newly installed electron-donating amino group.
    

References

1.[3] Anu Rani, Albertus Viljoen, Sumanjit Kaur, Vipan Kumar. Microwave-Assisted Highly Efficient Route to 4-Aminoquinoline-Phthalimide Conjugates: Synthesis and Anti-Tubercular Evaluation. ResearchGate (2017). URL:[Link] 2.[2] Vivek S. Tiwari, et al. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega / PMC (2021). URL:[Link] 3.[5] Vivek S. Tiwari, et al. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega (2021). URL:[Link] 4.[1] Anu Rani, et al. Microwave-Assisted Highly Efficient Route to 4-Aminoquinoline-Phthalimide Conjugates: Synthesis and Anti-Tubercular Evaluation. ResearchGate (2025 update snippet). URL: [Link] 5.[4] MDPI Open Access. The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. MDPI (2023). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: The 6-Methoxyquinolin-4-amine Scaffold for Kinase Inhibitor Design

I. Introduction: The Enduring Significance of Kinases and the Quinoline Scaffold Protein kinases have emerged as one of the most critical classes of drug targets, particularly in the realm of oncology.[1][2][3] These enz...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Enduring Significance of Kinases and the Quinoline Scaffold

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in the realm of oncology.[1][2][3] These enzymes are pivotal regulators of a vast array of cellular processes, including proliferation, survival, differentiation, and metabolism.[3] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][3] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs demonstrating significant clinical benefit.[3][4][5]

Within the landscape of kinase inhibitor discovery, the quinoline core has established itself as a "privileged scaffold."[4][6][7] This bicyclic heterocyclic system provides a robust and versatile framework for designing potent and selective inhibitors.[7][8] Its structure is amenable to a wide range of chemical modifications, allowing for the fine-tuning of pharmacological properties.

This guide focuses on a specific, highly valuable derivative: the 6-Methoxyquinolin-4-amine scaffold. The 4-amino group serves as a key interaction point within the ATP-binding site of many kinases, often forming critical hydrogen bonds with the hinge region of the enzyme. The methoxy group at the 6-position can enhance binding affinity and modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. This combination makes the 6-methoxyquinolin-4-amine scaffold an excellent starting point for developing novel kinase inhibitors.

II. Strategic Synthesis of 6-Methoxyquinolin-4-amine Analogs

The general strategy for creating a library of analogs based on this scaffold involves a convergent synthesis, typically culminating in a nucleophilic aromatic substitution reaction. This approach allows for the late-stage introduction of diverse chemical moieties at the 4-position, facilitating the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

The synthesis typically begins with the construction of the core quinoline ring system, followed by chlorination at the 4-position. The resulting 4-chloro-6-methoxyquinoline is a key intermediate that can then be reacted with a variety of primary or secondary amines to generate the final 4-aminoquinoline derivatives.

G cluster_0 Quinoline Core Formation cluster_1 Activation at C4 cluster_2 Diversification A Substituted Aniline (e.g., 4-methoxyaniline) C 6-Methoxy-4-quinolone A->C B Cyclization Reagent (e.g., β-ketoester) B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-6-methoxyquinoline (Key Intermediate) D->E G Nucleophilic Aromatic Substitution E->G F Diverse Amines (R-NH2) F->G H Final Products: 6-Methoxyquinolin-4-amine Analogs G->H

Caption: General synthetic workflow for 6-methoxyquinolin-4-amine analogs.

Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of N-(phenyl)-6-methoxyquinolin-4-amine.

PART A: Synthesis of 4-Chloro-6-methoxyquinoline

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 6-methoxy-4-quinolone (1 equivalent) with phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. Basify the aqueous solution with a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

PART B: Synthesis of N-(phenyl)-6-methoxyquinolin-4-amine [9]

  • Reaction Setup: In a sealed vessel, dissolve 4-chloro-6-methoxyquinoline (1 equivalent) and the desired aniline (e.g., aniline, 1.2 equivalents) in a suitable solvent such as isopropanol or ethanol.[9]

  • Reaction Conditions: Heat the mixture to reflux (80-90°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[9]

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold solvent.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the final compound.

III. Biological Evaluation: From Enzyme to Cell

A multi-tiered approach is essential for evaluating the potential of newly synthesized compounds. This typically begins with direct measurement of enzyme inhibition (in vitro) and progresses to assessing activity in a cellular context.

In Vitro Kinase Inhibition Assay

The primary goal of this assay is to determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (the IC₅₀ value).

G A Prepare Reagents: Kinase, Substrate, ATP, Test Compound Dilutions B Plate Setup: Add Kinase, Substrate, and Inhibitor to Wells A->B C Initiate Reaction: Add ATP (e.g., [γ-32P]ATP) B->C D Incubate: Allow Phosphorylation (e.g., 30 min at 30°C) C->D E Stop Reaction D->E F Detect Phosphorylation: (e.g., Scintillation Counting, ELISA, Fluorescence) E->F G Data Analysis: Plot % Inhibition vs. [Inhibitor], Calculate IC50 F->G

Caption: Workflow for a typical in vitro kinase assay.

Protocol: Radiometric [γ-³²P]ATP Kinase Assay [10][11]

  • Rationale: This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate, providing a highly sensitive and direct measure of kinase activity.[12]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP

  • 10 mM unlabeled ATP solution

  • Test compounds dissolved in DMSO

  • Phosphoric acid (e.g., 75 mM)

  • P81 phosphocellulose paper

  • Scintillation counter and vials

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound (e.g., from 100 µM to 1 nM) in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Reaction Mix Preparation: Prepare a master mix containing the kinase assay buffer, the specific substrate, MgCl₂, and the purified kinase.

  • Assay Plating: To each well of a 96-well plate, add 25 µL of the reaction mix. Then, add 5 µL of the diluted test compound, a positive control (DMSO vehicle), or a negative control (no kinase).

  • Reaction Initiation: Prepare an ATP solution by mixing unlabeled ATP with [γ-³²P]ATP. Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting 40 µL of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Finally, wash once with acetone.

  • Quantification: Allow the paper to dry, then cut out the individual spots and place them in scintillation vials. Add scintillant and measure the radioactive counts using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial for confirming that a compound can enter cells, engage its target in the presence of high cellular ATP concentrations, and exert a biological effect.[2][13][14]

G A Culture Cancer Cells (e.g., A549, MCF-7) B Seed Cells in 96-well Plates A->B C Treat Cells with Serial Dilutions of Inhibitor B->C D Incubate for ~72 hours C->D E Assess Cell Viability: (e.g., Add MTT or CellTiter-Glo Reagent) D->E F Measure Signal: (Absorbance or Luminescence) E->F G Data Analysis: Calculate GI50 F->G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 6-Methoxyquinolin-4-amine Inhibitor Inhibitor->cMet Inhibition

Caption: Simplified c-Met signaling pathway and the point of inhibition.

VI. References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Available from:

  • Zhang, Q. W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Available from: [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Available from: [Link]

  • PKC-θ in vitro Kinase Activity Assay. (2016, October 20). Bio-protocol. Available from: [Link]

  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available from: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Available from:

  • In vitro kinase assay. (2024, May 31). Protocols.io. Available from: [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Available from:

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • Promega Connections. (2018, April 18). Kinase Inhibitors as Therapeutics: A Review. Available from: [Link]

  • Zhang, Q. W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Available from:

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, July 18). Available from:

  • Zhang, Q. W., et al. (2019, December 15). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. Available from: [Link]

  • Taylor & Francis. Quinoline – Knowledge and References. Available from: [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). Available from:

  • Wissner, A., et al. (2003, January 2). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). PubMed. Available from: [Link]

Sources

Method

Application Note: Synthesis of Schiff Bases from 6-Methoxyquinolin-4-amine

Abstract This application note details the synthesis of Schiff base derivatives (imines) utilizing 6-Methoxyquinolin-4-amine as the nucleophilic scaffold. The 4-aminoquinoline pharmacophore, structurally related to quini...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis of Schiff base derivatives (imines) utilizing 6-Methoxyquinolin-4-amine as the nucleophilic scaffold. The 4-aminoquinoline pharmacophore, structurally related to quinine and chloroquine, is a critical building block in medicinal chemistry for developing antimalarial, antibacterial, and anticancer agents. This guide provides two validated protocols: a conventional acid-catalyzed reflux method and a high-efficiency microwave-assisted technique. It includes mechanistic insights, purification strategies, and characterization standards to ensure high-purity isolation.

Introduction & Chemical Context

The condensation of primary amines with carbonyl compounds to form azomethines (


), known as Schiff bases, is a fundamental transformation in organic synthesis.[1][2][3][4][5] However, the reaction kinetics when using 6-Methoxyquinolin-4-amine  are influenced by the specific electronic environment of the quinoline ring.
Structural Considerations
  • Nucleophilicity: The amino group at position 4 is attached to an electron-deficient heteroaromatic ring. While the methoxy group at position 6 is electron-donating (via resonance), the overall nucleophilicity of the exocyclic nitrogen is lower than that of simple anilines. Consequently, acid catalysis is strictly required to activate the carbonyl electrophile.

  • Steric Factors: The C5 proton of the quinoline ring provides mild steric hindrance, potentially affecting the rotation of the formed imine bond, which often favors the E-isomer configuration for stability.

Biological Relevance

Schiff bases derived from aminoquinolines have demonstrated significant biological activity:

  • Antimalarial: Interference with heme polymerization (hemozoin formation) in Plasmodium parasites.

  • DNA Intercalation: Planar quinoline systems can intercalate into DNA base pairs; the Schiff base side chain often acts as a groove binder.

Reaction Mechanism

The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway.

  • Activation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.

  • Addition: The lone pair of the 4-amino group attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: The hydroxyl group is protonated and eliminated as water, driving the formation of the C=N double bond.

Mechanistic Diagram (DOT)

ReactionMechanism Start Reagents (Amine + Aldehyde) Activation Acid Catalysis (H+ activates C=O) Start->Activation Mixing Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Elimination Dehydration (-H2O) Intermediate->Elimination Proton Transfer Product Schiff Base (Imine) Elimination->Product Imine Formation Product->Intermediate Hydrolysis (Avoid)

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation.

Materials and Reagents

  • Precursor: 6-Methoxyquinolin-4-amine (CAS: 90-37-9), >98% purity.

  • Electrophile: Substituted aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Avoid water to prevent hydrolysis.

  • Catalyst: Glacial Acetic Acid (AcOH).[6]

  • Workup: Diethyl ether, cold ethanol, anhydrous

    
    .
    

Experimental Protocols

Method A: Conventional Reflux (Standard)

Best for: Large-scale synthesis and thermally stable aldehydes.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Methoxyquinolin-4-amine (1.0 mmol, 174 mg) in 15 mL of absolute ethanol.

  • Addition: Add the aromatic aldehyde (1.0 - 1.1 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The solution may change color slightly (often deepening in yellow/orange).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4 to 8 hours .
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Chloroform:Methanol 9:1). The starting amine spot (

      
      ) should disappear.
      
  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 50 mL of ice-cold water with vigorous stirring.

    • The Schiff base typically precipitates as a solid.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash with cold water (

    
    ) and a small amount of cold ethanol (
    
    
    
    ).
  • Drying: Dry the solid in a vacuum desiccator over

    
     overnight.
    
Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid library generation, difficult substrates, and higher yields.

  • Preparation: In a microwave-safe reaction vial (10 mL), mix 6-Methoxyquinolin-4-amine (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Solvent/Catalyst: Add a minimum amount of ethanol (2-3 mL) to create a slurry/paste and 1 drop of glacial acetic acid.

  • Irradiation: Place the vial in a microwave reactor.

    • Settings: Power = 150-300 W (or set temperature to

      
      ); Time = 2 to 5 minutes .
      
    • Note: If using a domestic microwave (not recommended for precise work but possible), use "Defrost" or "Low" cycles in 30-second bursts to prevent superheating.

  • Workup: Allow the vial to cool. Add 5 mL of ice-cold ethanol. The product should crystallize immediately.

  • Isolation: Filter and wash as described in Method A.

Purification & Characterization

Purification Strategy

If the crude product is impure (multiple spots on TLC), perform Recrystallization :

  • Solvent: Hot Ethanol or an Ethanol/DMF mixture (9:1) for less soluble derivatives.

  • Procedure: Dissolve the solid in the minimum amount of boiling solvent. Filter while hot to remove insoluble impurities. Allow to cool slowly to room temperature, then refrigerate (

    
    ) to induce crystallization.
    
Characterization Checklist

To validate the structure, ensure the following spectral features are present:

TechniqueParameterExpected Observation
IR Spectroscopy

Strong band at 1600–1630 cm⁻¹ (Azomethine stretch).

Absence of the doublet peaks at 3300–3400 cm⁻¹ (Starting amine).
¹H NMR

Singlet at 8.4 – 9.2 ppm .

Singlet at 3.8 – 4.0 ppm (Integrates to 3H).
Aromatic ProtonsMultiplets in the 6.5 – 8.2 ppm range.
Melting Point RangeSharp range (<

variation) indicates high purity.

Experimental Workflow Diagram (DOT)

Workflow Start Start: 6-Methoxyquinolin-4-amine + Aldehyde (1:1 molar) MethodChoice Choose Method Start->MethodChoice Reflux Method A: Reflux EtOH + AcOH, 4-8 hrs MethodChoice->Reflux Standard Microwave Method B: Microwave EtOH slurry + AcOH, 2-5 min MethodChoice->Microwave High Throughput TLC Monitor via TLC (CHCl3:MeOH 9:1) Reflux->TLC Microwave->TLC Workup Workup: Pour into Ice Water or Cold EtOH Wash TLC->Workup Completion Filter Vacuum Filtration Workup->Filter Recryst Recrystallization (Hot EtOH) Filter->Recryst If Impure Analysis Final Analysis (NMR, IR, MP) Filter->Analysis If Pure Recryst->Analysis

Figure 2: Decision tree and workflow for the synthesis and purification process.

Troubleshooting Guide

  • Problem: No Precipitate Forms.

    • Cause: Product is too soluble in ethanol or oiling out occurred.

    • Solution: Evaporate the solvent to half volume using a rotary evaporator and place in a freezer (

      
      ). Alternatively, add diethyl ether to induce precipitation.
      
  • Problem: Low Yield.

    • Cause: Incomplete reaction or hydrolysis during workup.

    • Solution: Increase reflux time or catalyst concentration. Ensure all glassware is dry. Use a Dean-Stark trap (if scale allows) to physically remove water during reflux (azeotropic distillation with toluene/benzene).

  • Problem: Starting Material Persists (TLC).

    • Cause: Low electrophilicity of the aldehyde.

    • Solution: If using electron-rich aldehydes (e.g., 4-methoxybenzaldehyde), the reaction requires longer times or stronger activation. Switch to Method B (Microwave) for better energy transfer.

References

  • Microwave-Assisted Synthesis of Schiff Bases

    • Title: Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases.[5][6][7]

    • Source: Gavin Publishers.
    • URL:[Link]

  • General Mechanism & Protocol (Chemistry Steps)

    • Title: Imines from Aldehydes and Ketones with Primary Amines.[4][8]

    • Source: Chemistry Steps.[2][6][7][9][10][11][12][13]

    • URL:[Link]

  • Biological Activity of Quinoline Schiff Bases

    • Title: Synthesis and Characterization of Schiff Base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol.
    • Source: Neliti / Alg. J. Eng. Tech.
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity.[6]

    • Source: Der Pharma Chemica.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Amino-6-Methoxyquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis of 4-amino-6-methoxyquinoline—a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis of 4-amino-6-methoxyquinoline—a critical intermediate in the development of antimalarial agents (such as primaquine and tafenoquine analogs) and kinase inhibitors.

Synthesizing this compound typically relies on a three-step sequence: a Gould-Jacobs cyclization, followed by chlorination, and finally, amination. Below, we dissect the mechanistic bottlenecks of each step and provide field-proven solutions to maximize your yield.

I. Synthetic Workflow Overview

G N1 p-Anisidine + EMME N2 Gould-Jacobs Reaction (Dowtherm A, 250°C) N1->N2 N3 4-Hydroxy-6-methoxyquinoline N2->N3 Cyclization N4 Chlorination (POCl3, Reflux) N3->N4 N5 4-Chloro-6-methoxyquinoline N4->N5 Substitution N6 Amination (Phenol/NH3 or Pd-Catalyzed) N5->N6 N7 4-Amino-6-methoxyquinoline N6->N7 Nucleophilic Displacement

Fig 1: Three-step synthetic workflow for 4-amino-6-methoxyquinoline from p-anisidine.

II. Troubleshooting & FAQs

Step 1: Gould-Jacobs Cyclization

Q: Why am I getting massive tar formation and low yields (<30%) during the thermal cyclization to 4-hydroxy-6-methoxyquinoline? A (Causality & Solution): The intermediate diethyl (((4-methoxyphenyl)amino)methylene)malonate requires high thermal energy to undergo the electrophilic aromatic substitution necessary to close the quinoline ring. If the temperature is too low (e.g., refluxing in standard solvents), intermolecular condensations outcompete the desired intramolecular cyclization, resulting in oligomeric tars. Fix: Ensure the reaction is heated to at least 250°C using a high-boiling heat transfer fluid like Dowtherm A or diphenyl ether[1]. Additionally, equip your setup with a Dean-Stark trap or distillation head to continuously remove the ethanol byproduct, which drives the equilibrium forward and prevents reverse reactions.

Step 2: Chlorination

Q: During the chlorination step with POCl₃, my product reverts to 4-hydroxy-6-methoxyquinoline during the aqueous workup. How do I prevent this? A (Causality & Solution): 4-Chloroquinolines are highly susceptible to nucleophilic attack by water under extreme pH conditions, especially when heated. Quenching excess POCl₃ directly into room-temperature water generates localized exotherms and high concentrations of HCl, driving the hydrolysis of your newly formed C-Cl bond back to the C-OH bond. Fix: Perform a "reverse quench." Slowly drip the cooled reaction mixture into a vigorously stirred bath of crushed ice. Maintain the internal temperature strictly below 10°C. Neutralize cautiously with aqueous ammonia or NaOH to a pH of 7–8 before initiating solvent extraction.

Step 3: Amination (The Critical Bottleneck)

Q: Direct amination of 4-chloro-6-methoxyquinoline with aqueous ammonia in an autoclave gives very poor conversion. What is the mechanistic barrier, and how can it be overcome? A (Causality & Solution): The 4-position of the quinoline ring, while electron-deficient, still presents a significant activation barrier for direct nucleophilic aromatic substitution (S_NAr) by a weak, uncharged nucleophile like ammonia[2]. Fix: You must alter the leaving group dynamics. The industry standard is the phenol-mediated amination method[3]. By heating the chloroquinoline in molten phenol with dry ammonia gas, the reaction proceeds via an intermediate 4-phenoxyquinoline hydrochloride[4]. The protonated phenoxy group is a vastly superior leaving group compared to chloride, facilitating rapid and efficient displacement by ammonia to yield the target amine. Alternatively, for smaller scale or library synthesis, a Buchwald-Hartwig cross-coupling using a palladium catalyst (e.g., Pd₂(dba)₃) and an ammonia surrogate can bypass this barrier entirely[3].

III. Quantitative Yield Optimization

The following table summarizes the expected yield improvements when transitioning from standard bench conditions to our optimized protocols.

Synthesis StepStandard ConditionYield (%)Optimized ConditionYield (%)
Cyclization Ethanol, Reflux (Incomplete heating)15 - 30%Dowtherm A, 250°C, continuous EtOH removal75 - 85%
Chlorination POCl₃, direct water quench40 - 50%POCl₃, reverse ice quench, strict pH 7-8 control85 - 95%
Amination Aq. NH₃, Autoclave, 120°C20 - 35%Phenol melt, dry NH₃ gas, 150°C70 - 85%

IV. Validated Experimental Protocol

Optimized Phenol-Mediated Amination of 4-Chloro-6-methoxyquinoline

This self-validating protocol ensures complete conversion by utilizing the highly reactive 4-phenoxy intermediate[4].

Reagents & Equipment:

  • 4-Chloro-6-methoxyquinoline (1.0 equiv)

  • Phenol (5.0 equiv)

  • Dry Ammonia (NH₃) gas cylinder

  • 2M Aqueous NaOH

  • Multi-neck round-bottom flask, gas dispersion tube, reflux condenser, internal thermocouple.

Step-by-Step Methodology:

  • Preparation of the Melt: In the multi-neck flask, heat 5.0 equivalents of phenol to 50°C until fully molten.

  • Substrate Addition: Add 1.0 equivalent of 4-chloro-6-methoxyquinoline to the molten phenol. Stir until a homogenous solution is achieved.

  • Intermediate Formation & Amination: Heat the mixture to an internal temperature of 150°C. Insert the gas dispersion tube directly into the melt and vigorously bubble dry NH₃ gas through the reaction mixture.

  • Reaction Monitoring: Continue heating and bubbling for 12–16 hours. Self-Validation Check: Monitor the reaction via LC-MS. You will first observe the mass of the 4-phenoxyquinoline intermediate, which will gradually be replaced by the mass of the final 4-amino product.

  • Quenching: Once the intermediate is fully consumed, remove the gas tube and cool the mixture to 60°C (do not let it solidify). Pour the warm mixture slowly into a vigorously stirred excess of 2M aqueous NaOH. Note: This converts the phenol into water-soluble sodium phenoxide, leaving the product as a precipitate or free base.

  • Extraction & Workup: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol to yield analytically pure 4-amino-6-methoxyquinoline as pale crystals.

V. References

  • Evaluation of Novel 4-Aminoquinolines for Treatment of Drug-Resistant Malaria Source: eScholarship.org (University of California) URL:[Link]

  • Chemotherapy of malaria: Synthesis of 4-aminoquinolines Source: Indian Academy of Sciences (ias.ac.in) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel 4-Aminoquinoline Derivatives Source: UCL Discovery (University College London) URL:[Link]

  • Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Removal of Unreacted 4-Chloro-6-methoxyquinoline

Overview 4-Chloro-6-methoxyquinoline is a ubiquitous electrophilic building block used in the synthesis of antimalarials, kinase inhibitors, and aldehyde dehydrogenase (ALDH) inhibitors[1]. However, driving nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

4-Chloro-6-methoxyquinoline is a ubiquitous electrophilic building block used in the synthesis of antimalarials, kinase inhibitors, and aldehyde dehydrogenase (ALDH) inhibitors[1]. However, driving nucleophilic aromatic substitution (SNAr) or cross-coupling reactions to 100% conversion is often challenging. Residual 4-chloro-6-methoxyquinoline can co-elute with the desired product, complicating downstream biological assays or subsequent synthetic steps.

This guide provides field-proven, mechanistically grounded protocols to selectively purge this unreacted starting material from your product mixture.

Quantitative Chemical Properties

Understanding the physicochemical properties of 4-chloro-6-methoxyquinoline is the foundation for designing a successful separation strategy.

PropertyValueMechanistic Relevance for Purification
Molecular Weight 193.63 g/mol [2]Baseline for stoichiometric calculations and mass spectrometry identification.
pKa (Quinoline N) 3.61 – 3.92[2]Weakly basic due to the electron-withdrawing 4-chloro group. Crucial for pH-based extraction.
LogP (XLogP3) 2.8[2]Highly lipophilic in its neutral state; partitions readily into organic solvents.
Physical Form Beige Solid[2]Can precipitate if concentrated, but generally remains soluble in standard organic extraction solvents.

Separation Workflow

G Start Crude Reaction Mixture (Product + Unreacted 4-Cl-6-OMe-Quinoline) Check Determine Product pKa (Mechanism of Separation) Start->Check Cond1 Product is a 4-Aminoquinoline (Stronger Base, pKa ~8) Check->Cond1 Cond2 Product is Neutral/Aryl (Similar pKa to SM, ~3.6) Check->Cond2 Ext pH-Differential Extraction (Buffer at pH 5.5 - 6.0) Cond1->Ext Scav Nucleophilic Scavenging (Polymer-bound amine/thiol) Cond2->Scav Chrom Silica Gel Chromatography (Gradient Elution) Cond2->Chrom Org Organic Phase: Unreacted SM (Neutral) Ext->Org Removes SM Aq Aqueous Phase: Product (Protonated) Ext->Aq Retains Product

Workflow for separating 4-chloro-6-methoxyquinoline based on product pKa and chemical properties.

Frequently Asked Questions & Troubleshooting Protocols

Q1: Why is 4-chloro-6-methoxyquinoline so difficult to separate from my product, and what is the mechanistic basis for its removal?

A: The difficulty arises because the quinoline core is highly lipophilic (LogP 2.8)[2]. If your product is also a lipophilic quinoline derivative (e.g., a Suzuki coupling product), their Rf values on normal-phase silica gel will be nearly identical.

The Causality of Separation: You must exploit the electronic changes induced by your reaction. The 4-chloro substituent is highly electronegative, withdrawing electron density from the quinoline ring and depressing the pKa of the nitrogen to ~3.6[2]. If you performed an SNAr reaction with an aliphatic amine, the resulting 4-amino group donates electron density via resonance back into the ring, raising the product's pKa to ~8.0. This drastic ~4.5 unit pKa shift is your primary leverage point. At pH 5.5, the starting material remains neutral (lipophilic) while the product becomes protonated (hydrophilic).

Q2: My product is a 4-amino-6-methoxyquinoline derivative. How do I execute a pH-differential extraction?

A: Because your product is significantly more basic than the starting material, you can use a precisely buffered acid-base extraction. This protocol is a self-validating system: by checking the pH and phase partitioning at each step, you guarantee the location of your product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate, 10 mL/g of crude).

  • Buffered Extraction: Wash the organic layer with an aqueous phosphate or acetate buffer strictly adjusted to pH 5.5 – 6.0 . Extract 3 times.

  • Phase Validation (Self-Validation Step): Spot both the organic and aqueous layers on a TLC plate. Under UV (254 nm), the organic layer should show a high-Rf spot corresponding to the unreacted 4-chloro-6-methoxyquinoline. The aqueous layer (spotted directly or after a mini-basified workup) should contain the product. Troubleshooting: If the product remains in the organic layer, your aqueous buffer is not acidic enough; lower the pH slightly, but do not drop below pH 4.0, or the starting material will also protonate.

  • Basification: Collect the aqueous phase (which now contains your protonated product) and slowly add 2M NaOH until the pH reaches 10.0 – 11.0 . The aqueous phase will likely become cloudy as the free base precipitates.

  • Recovery: Extract the basified aqueous phase with fresh organic solvent (3 × 10 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.

Q3: My reaction was a Suzuki coupling, and my product is an aryl-quinoline with a pKa similar to the starting material (~3.6). How do I remove the unreacted chloride?

A: When the pKa difference is negligible, pH-differential extraction will fail. Instead, you must exploit the chemical reactivity of the unreacted starting material. 4-chloro-6-methoxyquinoline is an activated electrophile. You can use Polymer-Supported Scavenging to selectively react with and filter out the impurity.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude mixture in a polar aprotic solvent (e.g., DMF or THF).

  • Scavenger Addition: Add 3–5 equivalents (relative to the estimated unreacted starting material) of a polymer-bound nucleophile, such as polymer-supported piperidine or polymer-supported thiophenol .

  • Incubation: Stir the suspension at 60 °C for 4–6 hours. The electrophilic 4-chloro-6-methoxyquinoline will undergo SNAr with the resin, covalently tethering it to the solid support. Your neutral product will remain unreacted in solution.

  • Filtration (Self-Validation Step): Filter the mixture through a fritted funnel or a Celite pad to remove the resin. Wash the resin with a small amount of THF. Analyze the filtrate via LC-MS; the mass peak for 193.63 g/mol [2] should be completely absent.

  • Concentration: Concentrate the filtrate to recover your purified product.

Q4: Can I use standard normal-phase silica gel chromatography?

A: Yes, but it requires careful solvent selection. The methoxy group at the 6-position and the chloro group at the 4-position make the starting material relatively non-polar. If your product is significantly more polar (e.g., contains hydroxyl or amide groups), a gradient of Hexanes/Ethyl Acetate (starting at 90:10 and moving to 50:50) will elute the 4-chloro-6-methoxyquinoline first. However, tailing of the quinoline on silica is common. Pro-tip: Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize the acidic silanol groups, which prevents the weak base from streaking and improves resolution.

References

  • PubChem . "4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]

  • Yang SM, et al. "Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity." Journal of Medicinal Chemistry (2018). Available at:[Link]

Sources

Troubleshooting

6-Methoxyquinolin-4-amine hydrochloride solubility issues in aqueous buffer

Technical Support Center: 6-Methoxyquinolin-4-amine Hydrochloride Topic: Troubleshooting Solubility Issues in Aqueous Buffers (PBS/TBS) Product Identity: 6-Methoxyquinolin-4-amine hydrochloride (CAS: 878778-86-0) Audienc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Methoxyquinolin-4-amine Hydrochloride

Topic: Troubleshooting Solubility Issues in Aqueous Buffers (PBS/TBS) Product Identity: 6-Methoxyquinolin-4-amine hydrochloride (CAS: 878778-86-0) Audience: Researchers, Formulation Scientists, and Medicinal Chemists.[1]

Executive Summary

6-Methoxyquinolin-4-amine hydrochloride is a functionalized aminoquinoline often used as a scaffold in antimalarial and kinase inhibitor research.[1] While the hydrochloride (HCl) salt form is designed to improve water solubility compared to the free base, users frequently encounter precipitation when introducing the compound into physiological buffers like PBS (pH 7.4).

This guide addresses the physicochemical mechanisms driving this insolubility—specifically the Common Ion Effect and pH-Dependent Deprotonation —and provides validated protocols to maintain stability in solution.

Module 1: The Physicochemical Mechanism

To solve the solubility problem, one must understand why it occurs. The precipitation of 6-Methoxyquinolin-4-amine HCl in PBS is rarely a random event; it is a predictable thermodynamic outcome driven by two factors.

The Common Ion Effect (The "Salting Out" Trap)

PBS contains a high concentration of chloride ions (~140 mM NaCl).

  • The Chemistry: Your compound is an organic cation (

    
    ) paired with a chloride anion (
    
    
    
    ).[1]
  • The Conflict: According to the solubility product principle (

    
    ), the product of the ion concentrations cannot exceed a specific constant.
    
    
    
    
    [1]
  • The Result: When you add the drug to PBS, the massive excess of chloride ions from the saline drives the equilibrium to the left, forcing the drug to precipitate back into its solid salt form.

pH-Dependent Deprotonation
  • The Chemistry: The 4-aminoquinoline core is basic (pKa ~9.0–9.2). At pH 7.4 (PBS), the compound exists in equilibrium between its soluble cationic form and its insoluble neutral free base.

  • The Conflict: While ~95% of the compound remains protonated at pH 7.4, the remaining ~5% converts to the neutral free base.

  • The Result: The 6-methoxy group and the aromatic quinoline ring make the neutral form highly lipophilic. If the concentration of this neutral fraction exceeds its intrinsic solubility (often <10 µM), it nucleates precipitation, pulling more compound out of solution.

Visualizing the Solubility Trap

SolubilityMechanism Salt Solid HCl Salt (R-NH3+ Cl-) Dissolved Dissolved Cation (R-NH3+) Salt->Dissolved Dissociation Dissolved->Salt Common Ion Effect (High Cl- from PBS) FreeBase Neutral Free Base (R-NH2) Dissolved->FreeBase pH 7.4 Deprotonation Precipitate Precipitate (Cloudy Solution) FreeBase->Precipitate Exceeds Intrinsic Solubility Water Dissolve in Water (Low [Cl-]) Water->Dissolved Favors PBS Add to PBS (High [Cl-] + pH 7.4) PBS->Salt Favors PBS->FreeBase Favors

Figure 1: The dual mechanisms of precipitation.[1] High chloride concentrations force the salt back out of solution, while neutral pH generates insoluble free base.

Module 2: Troubleshooting Decision Tree

Use this workflow to diagnose the specific cause of your precipitation and select the correct remedy.

TroubleshootingTree Start Issue: Compound Precipitates Solvent Solvent Used? Start->Solvent Water Pure Water Solvent->Water PBS PBS / Saline Solvent->PBS CheckConc Conc. > 10 mM? Water->CheckConc CheckMethod Direct Addition? PBS->CheckMethod Yes Yes CheckConc->Yes Solubility Limit No No CheckConc->No Unlikely CheckMethod->Yes Salt Shock CheckMethod->No pH Issue Soln1 Use DMSO Stock (Protocol A) Soln2 Switch to Water/Glucose (Protocol C) Soln3 Reduce Conc. or Warm (37°C) Yes->Soln1 Yes->Soln3 No->Soln2

Figure 2: Diagnostic workflow for selecting the appropriate solubilization strategy.

Module 3: Validated Solubilization Protocols

Protocol A: The "DMSO Shift" (Standard for In Vitro Assays)

Best for: Cellular assays, enzyme kinetics, and small-volume screening. Why: DMSO breaks the crystal lattice energy more effectively than water and prevents the initial "shock" precipitation when mixing.

  • Prepare Stock: Dissolve the HCl salt in anhydrous DMSO to create a 10 mM to 50 mM stock solution .

    • Note: The solution should be clear and slightly yellow. If cloudy, sonicate for 30 seconds.

  • Intermediate Dilution (Critical Step): Do NOT add the DMSO stock directly to the full volume of PBS.

    • Dilute the stock 1:10 into distilled water first.

    • Vortex immediately.[2]

  • Final Dilution: Add the intermediate solution to your PBS/Media.

    • Target: Final DMSO concentration should be

      
      .[3]
      
Protocol B: The Co-Solvent Formulation (High Concentration)

Best for: Animal studies (IP/IV) or high-concentration stock requirements.[1]

ComponentRoleVolume Fraction
DMSO Primary Solvent5%
PEG 400 Stabilizer / Co-solvent30%
Tween 80 Surfactant (Micelle former)5%
Saline/PBS Bulk Vehicle60%

Procedure:

  • Dissolve compound in DMSO.[2][3][4]

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex (solution will be viscous).

  • Slowly add warm Saline/PBS (37°C) while vortexing.

Protocol C: The "Low Chloride" Alternative

Best for: When the Common Ion Effect is the primary blocker. Why: Removing excess chloride ions prevents the


 threshold from being breached.
  • Vehicle: Instead of PBS (140 mM NaCl), use 5% Dextrose in Water (D5W) or 10 mM Phosphate Buffer (without NaCl) .

  • pH Adjustment: If the solution is acidic (due to the HCl salt), adjust pH to 6.5–7.0 using 0.1 N NaOH. Do not exceed pH 7.0 to avoid free base precipitation.

Solubility Data Reference Table

Solvent SystemEstimated Solubility Limit*Notes
Anhydrous DMSO > 50 mMSoluble.[1] Stable at -20°C for 6 months.
Deionized Water (pH < 6) ~ 10–20 mMAcidic pH of the salt aids solubility.
PBS (pH 7.4) < 100 µMHigh Risk. Precipitates due to Cl- and pH.[1]
Ethanol ~ 5–10 mMModerate solubility.

*Note: Values are estimated based on structural analogs (4-aminoquinolines) and general salt properties.[1] Always perform a pilot solubility test.

Frequently Asked Questions (FAQ)

Q1: I see a fine white precipitate immediately upon adding the compound to cell culture media. Is my compound degraded? A: Unlikely. This is physical precipitation, not chemical degradation. You likely triggered the "Common Ion Effect" by adding the HCl salt directly to a high-salt medium. Use Protocol A (DMSO pre-dissolution) to fix this.

Q2: Can I autoclave the stock solution? A: No. 6-Methoxyquinolin-4-amine is thermally stable as a solid, but aminoquinolines can degrade via oxidation or hydrolysis under high heat and pressure in solution. Sterilize by filtration using a 0.22 µm PVDF or PES membrane .

Q3: Why does the solution turn yellow? A: Quinoline derivatives are chromophores. A yellow tint is normal for the dissolved salt. If the solution turns dark brown or black, oxidation has occurred (discard the solution).

Q4: Can I use the Free Base instead of the Hydrochloride salt? A: Generally, no. The free base is significantly more hydrophobic and will be even harder to dissolve in aqueous media. Stick to the HCl salt and manage the buffer conditions.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 4: Solubility).

  • Neau, S. H., et al. (1989). The effect of the common ion on the solubility of hydrochloride salts. Pharmaceutical Research, 6, 255–257.

  • BenchChem Technical Support. (2025). Troubleshooting Solubility in Aqueous Buffers.

  • PubChem Compound Summary. (2025). 6-Methoxyquinolin-4-amine.[1][6][7][8][9] National Library of Medicine.

Sources

Optimization

Conrad-Limpach Cyclization Support Center: 6-Methoxyquinoline Synthesis

Overview The Conrad-Limpach synthesis is a cornerstone methodology for constructing 4-hydroxyquinoline scaffolds, which are privileged structures in medicinal chemistry and drug development [2]. When synthesizing 6-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The Conrad-Limpach synthesis is a cornerstone methodology for constructing 4-hydroxyquinoline scaffolds, which are privileged structures in medicinal chemistry and drug development [2]. When synthesizing 6-methoxyquinoline derivatives (e.g., 6-methoxy-2-methylquinolin-4-ol), the reaction proceeds via the condensation of p-anisidine with a β-ketoester (like ethyl acetoacetate) to form a β-aminoacrylate enamine, followed by high-temperature electrocyclic ring closure [1].

This technical support guide provides validated protocols, quantitative solvent data, and mechanistic troubleshooting to ensure high-yield, reproducible syntheses.

Mechanistic Workflow & Pathway Divergence

Understanding the kinetic versus thermodynamic pathways is critical. The Conrad-Limpach reaction competes directly with the Knorr quinoline synthesis. Temperature control during the initial condensation dictates which intermediate forms, ultimately determining whether you isolate the desired 4-quinolone or the 2-quinolone byproduct [5].

G Start p-Anisidine + Ethyl Acetoacetate Enamine β-Aminoacrylate (Enamine) Formation at Ketone Start->Enamine Acid Catalyst, <100 °C (Kinetic Control) Anilide β-Ketoanilide Formation at Ester Start->Anilide >100 °C (Thermodynamic Control) CL_Cyclization Thermal Cyclization (~250 °C, Dowtherm A) Enamine->CL_Cyclization Isolate, then Heat Knorr_Cyclization Acid-Catalyzed Cyclization (Strong Acid) Anilide->Knorr_Cyclization H+ Product_CL 6-Methoxy-2-methylquinolin-4-ol (Conrad-Limpach Product) CL_Cyclization->Product_CL -EtOH Product_Knorr 6-Methoxy-4-methylquinolin-2-ol (Knorr Byproduct) Knorr_Cyclization->Product_Knorr -H₂O

Fig 1: Reaction pathways for Conrad-Limpach (4-quinolone) vs. Knorr (2-quinolone) synthesis.

Self-Validating Experimental Protocol

To prevent downstream failures, this two-step protocol integrates self-validation checkpoints.

Step 1: Enamine Formation (Kinetic Control)

Objective: Synthesize the β-aminoacrylate intermediate without triggering premature cyclization or anilide formation [2].

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine equimolar amounts of p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene [2].

  • Catalysis: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) [2].

  • Condensation: Heat the mixture to reflux (approx. 110 °C).

  • Validation Checkpoint: Monitor the water collected in the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (1 equivalent) is collected. Do not proceed to cyclization if water evolution stalls.

  • Isolation: Cool to room temperature and remove toluene under reduced pressure to isolate the crude β-aminoacrylate [2]. NMR Check: Confirm the disappearance of the ketone methyl singlet and the appearance of the enamine vinyl proton.

Step 2: Thermal Cyclization (Electrocyclic Ring Closure)

Objective: Force the annulation of the intermediate via a high-energy transition state [1].

  • Solvent Preparation: Heat 3-5 volumes of Dowtherm A (or 2,6-di-tert-butylphenol) to 250 °C in a flask equipped with a short-path distillation head [3].

  • Dropwise Addition (Critical Causality): Dissolve the isolated β-aminoacrylate in a minimal amount of warm solvent and add it dropwise to the 250 °C solvent.

    • Causality: Maintaining a pseudo-infinite dilution of the enamine prevents bimolecular polymerization (charring) and kinetically favors the unimolecular electrocyclic ring closure [1].

  • Cyclization: Reflux for 30-45 minutes. Ethanol will evolve and distill off [3].

  • Validation Checkpoint: The cessation of ethanol distillation indicates that the ring closure is complete.

  • Precipitation: Cool the mixture to room temperature. Add a 3x volume excess of hexanes. The 6-methoxy-2-methylquinolin-4-ol will precipitate [4]. Filter and wash thoroughly with cold hexanes to remove the high-boiling solvent.

Quantitative Data: Solvent Optimization for Cyclization

The cyclization step requires breaking the aromaticity of the phenyl ring to form the hemiketal intermediate, demanding extremely high temperatures [3]. The choice of solvent directly dictates the yield and purity (color) of the final 4-hydroxyquinoline product.

SolventBoiling Point (°C)Yield (%)Product Color
Methyl benzoate19925Light brown
Ethyl benzoate21234Dark brown
2-Nitrotoluene22251Light brown
1,2,4-Trichlorobenzene21454Dark brown
Propyl benzoate23165Black
Isobutyl benzoate24266Black
Dowtherm A25865Light brown
2,6-Di-tert-butylphenol25365Light brown

Data summarized from solvent screening studies on Conrad-Limpach thermal cyclization [3]. Dowtherm A and 2,6-di-tert-butylphenol provide the optimal balance of high yield and minimal degradation (charring).

Troubleshooting & FAQs

Q1: Why is my reaction yielding the 2-hydroxyquinoline (Knorr product) instead of the 4-hydroxyquinoline? A: This is a regioselectivity failure caused by thermodynamic overriding kinetic control. The Conrad-Limpach reaction requires the initial attack of p-anisidine on the ketone group (kinetic product). If the initial condensation is performed at temperatures significantly above 100 °C or with overly strong acids, the amine attacks the ester group, forming a β-ketoanilide (thermodynamic product), which cyclizes to the Knorr 2-quinolone [5]. Resolution: Strictly maintain the initial condensation temperature around 80-110 °C (using a Dean-Stark trap with toluene) and ensure the enamine is fully isolated before exposing it to the 250 °C cyclization temperatures [2].

Q2: My cyclization step in Dowtherm A is yielding a black, tarry mess. How do I prevent charring? A: Charring at 250 °C is typically caused by intermolecular condensation (polymerization) of the β-aminoacrylate before it can undergo intramolecular ring closure[1]. Resolution: Utilize the "dropwise addition" method described in the protocol. By adding the intermediate slowly to the pre-heated solvent, you maintain a low concentration of the reactive species, favoring the desired unimolecular reaction. Alternatively, switch your solvent to 2,6-di-tert-butylphenol, which has been shown to yield cleaner, light-brown products at similar yields to Dowtherm A [3].

Q3: The enamine formation is stalling. How do I push it to completion? A: The condensation of p-anisidine and ethyl acetoacetate is an equilibrium process. If water is not efficiently removed, the reaction will stall[2]. Resolution: Ensure your Dean-Stark apparatus is properly insulated so the toluene/water azeotrope reaches the condenser. If using acetic acid is insufficient, adding a catalytic amount of a stronger acid (like p-toluenesulfonic acid) can accelerate the dehydration of the tetrahedral intermediate [1].

Q4: How do I isolate the highly insoluble 6-methoxy-4-hydroxyquinoline product from the high-boiling solvent? A: 4-Hydroxyquinolines (which exist predominantly in their 4-quinolone tautomeric form [1]) exhibit strong intermolecular hydrogen bonding, making them highly insoluble in most organic solvents. Dowtherm A is notoriously difficult to remove by rotary evaporation. Resolution: Exploit this insolubility. Cool the reaction mixture to room temperature and add a large excess of a non-polar anti-solvent, such as hexanes or petroleum ether. The 6-methoxyquinoline derivative will precipitate quantitatively, while the Dowtherm A remains in solution. Filter the precipitate and wash thoroughly with cold hexanes [4].

References

  • "Conrad–Limpach synthesis - Wikipedia", wikipedia.org, 1

  • "Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines", benchchem.com, 2

  • "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones", nih.gov, 3

  • "Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Derivatives", benchchem.com, 4

  • "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities", mdpi.com, 5

Sources

Troubleshooting

Technical Support Center: Separation of 4-amino and 2-amino Quinoline Isomers

Executive Summary: The "Golden Key" to Separation The separation of 2-aminoquinoline (2-AQ) and 4-aminoquinoline (4-AQ) is a classic challenge in heterocyclic chemistry, often arising from amination reactions like the Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Golden Key" to Separation

The separation of 2-aminoquinoline (2-AQ) and 4-aminoquinoline (4-AQ) is a classic challenge in heterocyclic chemistry, often arising from amination reactions like the Chichibabin reaction or nucleophilic substitution of halo-quinolines.

The Core Problem: These isomers share identical molecular weights (144.17 g/mol ) and similar lipophilicity (LogP ~1.7–2.0). Standard flash chromatography often results in co-elution due to peak tailing caused by the basic nitrogen interacting with silica silanols.

The Solution: The separation relies on the distinct basicity (pKa) of the ring nitrogens.

  • 4-Aminoquinoline (pKa ~9.17): A stronger base. The amino group at the 4-position can effectively delocalize its lone pair to the ring nitrogen (para-like resonance), stabilizing the protonated form.

  • 2-Aminoquinoline (pKa ~7.34): A weaker base. While resonance occurs, the proximity of the amino group to the ring nitrogen creates steric and electronic repulsion that destabilizes the cation relative to the 4-isomer.

Technical Directive: By precisely controlling the pH of your extraction or mobile phase, you can force one isomer into the aqueous phase (protonated/ionic) while the other remains in the organic phase (neutral).

Comparative Data Table

Feature2-Aminoquinoline (2-AQ)4-Aminoquinoline (4-AQ)Impact on Separation
Structure Amino group adjacent to NAmino group para to N4-AQ has higher symmetry and resonance stabilization.
pKa (Conjugate Acid) ~7.34 ~9.17 CRITICAL: 4-AQ protonates at higher pH than 2-AQ.
Basicity Weak BaseModerate Base4-AQ salts form more readily.
C18 Retention (High pH) Retains Longer (Neutral)Elutes Faster (More Polar)At pH > 10, 2-AQ is more hydrophobic.
Solubility (pH 7) Low (Organic Soluble)Moderate (Partial Ionization)4-AQ is harder to extract into non-polar solvents at neutral pH.

Module A: Bulk Purification (The pH-Swing Protocol)

User Scenario: “I have 50g of a crude mixture containing both isomers. Flash chromatography is too expensive and results in streaking.”

The Protocol: This method utilizes the ~1.8 unit pKa difference. We target pH 8.2 , where 4-AQ is predominantly protonated (water-soluble) and 2-AQ is predominantly neutral (organic-soluble).

Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . If solubility is poor, use DCM, but EtOAc is preferred for better phase separation.

  • Acid Wash (Total Protonation): Extract with 1M HCl to pull both isomers into the aqueous phase. Discard the organic layer (removes non-basic impurities).

  • The "Swing" (Target pH 8.2):

    • Cool the aqueous acidic layer to 0°C.

    • Slowly add 2M NaOH or saturated

      
       while monitoring with a calibrated pH meter.
      
    • STOP exactly at pH 8.2 ± 0.1.

  • Selective Extraction:

    • Extract the aqueous solution (now at pH 8.2) with EtOAc (3x).

    • Organic Layer: Contains 2-Aminoquinoline (Neutral).

    • Aqueous Layer: Contains 4-Aminoquinoline (Protonated).

  • Recovery:

    • 2-AQ: Dry the organic layer (

      
      ) and evaporate.
      
    • 4-AQ: Basify the aqueous layer to pH 12 (using NaOH pellets) to precipitate 4-AQ as a free base. Filter the solid.[1][2]

Workflow Visualization

pH_Swing_Separation Start Crude Mixture (2-AQ + 4-AQ) Dissolve Dissolve in EtOAc Extract with 1M HCl Start->Dissolve Phase1 Phase Separation Dissolve->Phase1 OrgWaste Organic Layer (Non-basic Impurities) Phase1->OrgWaste Discard AqLayer Aqueous Layer (Acidic) Contains 2-AQ(+) and 4-AQ(+) Phase1->AqLayer Keep Adjust Adjust pH to 8.2 (Critical Step) AqLayer->Adjust Extract2 Extract with EtOAc Adjust->Extract2 Phase2 Phase Separation Extract2->Phase2 OrgFinal Organic Layer Contains 2-AQ (Neutral) Phase2->OrgFinal 2-AQ recovered AqFinal Aqueous Layer Contains 4-AQ (+) Phase2->AqFinal 4-AQ remains Precip Basify to pH 12 Precipitate 4-AQ AqFinal->Precip

Caption: Figure 1. The pH-Swing Extraction workflow exploiting the pKa difference (7.3 vs 9.2) for bulk separation.

Module B: High-Resolution Analysis (HPLC/UPLC)

User Scenario: “I need to quantify the ratio of isomers. My C18 column shows one broad peak.”

Troubleshooting Guide: Standard acidic mobile phases (0.1% Formic Acid) protonate both species, causing them to interact strongly with residual silanols on the silica support, leading to peak tailing.

Recommended Method: High pH Reverse Phase Using a high pH resistant column allows you to run the separation where both species are neutral. This maximizes hydrophobic interaction and improves peak shape.

  • Column: Waters XBridge C18 or Agilent ZORBAX Extend-C18 (must be pH 10 stable).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (Both isomers absorb strongly here).

Why this works: At pH 10, both amines are deprotonated (neutral).

  • 2-AQ: More hydrophobic (elutes later).

  • 4-AQ: Slightly more polar due to dipole moment (elutes earlier).

FAQ & Troubleshooting

Q1: I tried the pH 8.2 extraction, but I still see 4-AQ in my organic layer. Why? A: Your pH adjustment likely drifted. The "swing" zone is narrow. If you overshoot to pH 8.8, a significant portion of 4-AQ becomes neutral (pKa 9.17 means at pH 9.17, 50% is neutral).

  • Fix: Use a buffer solution (Phosphate buffer pH 8.0) instead of simple NaOH titration to clamp the pH during extraction.

Q2: Can I separate these using normal phase silica flash chromatography? A: It is difficult. Basic amines stick to acidic silica.

  • Fix: You must pretreat the silica with 1% Triethylamine (TEA) in Hexane before loading. Use a mobile phase of DCM:MeOH:TEA (95:4:1). The TEA blocks silanols, allowing the isomers to elute. 2-AQ usually elutes before 4-AQ on silica.

Q3: My HPLC peaks are tailing severely. A: This is "Silanol Activity."

  • Check: Are you using a standard C18 column at low pH?

  • Fix: Switch to the High pH method (Module B) OR add an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) instead of Formic acid. TFA masks the silanols more effectively.

Q4: How do I confirm which peak is which without standards? A: Use the UV spectrum from a PDA detector.

  • 4-Aminoquinoline: Typically shows a bathochromic shift (red shift) compared to 2-AQ due to the extended conjugation through the ring nitrogen (para-resonance).

References

  • Surrey, A. R., & Cutler, R. A. (1951). The Preparation of 4-Aminoquinoline Derivatives. Journal of the American Chemical Society, 73(6), 2623–2626.

  • Egan, T. J., et al. (2002). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. Journal of Medicinal Chemistry, 45(16), 3531–3539.[4] (Provides authoritative pKa data for 4-aminoquinoline series).

  • Albert, A., & Goldacre, R. (1946). The Nature of the Amino-group in Aminoacridines and Aminoquinolines. Nature, 153, 467. (Classic physical chemistry reference on heterocyclic amine basicity).
  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Review of high pH strategies for basic analytes).

Sources

Optimization

Technical Support Center: 4-Chloroquinoline Amination Optimization

Status: Operational Operator: Senior Application Scientist Topic: Thermodynamic & Kinetic Optimization of on 4-Chloroquinoline Core Directive: The Thermodynamics of Conversion Welcome to the technical support hub for qui...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Thermodynamic & Kinetic Optimization of


 on 4-Chloroquinoline

Core Directive: The Thermodynamics of Conversion

Welcome to the technical support hub for quinoline functionalization. You are likely here because your amination of 4-chloroquinoline is either stalling (kinetic trap) or degrading (thermodynamic sink).

The amination of 4-chloroquinoline proceeds via Nucleophilic Aromatic Substitution (


) .[1][2][3] Unlike electrophilic substitution, the aromatic ring must accept electron density.[4] The nitrogen atom at position 1 pulls electron density, activating the C4 position. However, the fused benzene ring reduces this activation compared to a simple pyridine, creating a high activation energy barrier (

).

The Central Challenge: You must apply enough thermal energy to overcome


 for the formation of the Meisenheimer-like transition state, but not so much that you trigger polymerization or hydrolysis.
Comparative Protocol Data: Thermal vs. Microwave
VariableStandard Thermal RefluxMicrowave Irradiation (MW)
Temperature 120°C – 140°C140°C – 180°C
Time 12 – 24 Hours15 – 30 Minutes
Solvent Ethanol, n-Butanol, DMF, or NeatEthanol, Water/Isopropanol, DMSO
Pressure Atmospheric10 – 20 bar (Sealed)
Primary Risk Solvent evaporation, oxidation (tar)Pressure spikes, vessel failure
Yield (Typical) 40% – 65%80% – 95%

Troubleshooting Guides & FAQs

Scenario A: "The reaction is stuck at 50% conversion after 24 hours."

Diagnosis: Kinetic Trapping. The reaction has reached equilibrium or the temperature is insufficient to drive the rate-determining step (breakdown of the intermediate).

Q: Should I just increase the temperature? A: Only if your solvent allows it. If you are refluxing in ethanol (78°C), you are likely 40-50°C below the required activation temperature for difficult amines.

  • Solution: Switch to n-Butanol (bp 117°C) or Ethoxyethanol (bp 135°C). The higher boiling point allows you to input more thermal energy without a pressurized vessel.

  • Alternative: Run the reaction neat (no solvent) if the amine is a liquid. This maximizes concentration (kinetics) and allows higher temperatures.

Q: Can I add a catalyst to lower the barrier? A: Yes. Acid catalysis is highly effective here.

  • Protocol: Add 1.0 equivalent of Phenol or a catalytic amount of HCl/p-TsOH.

  • Mechanism: The acid protonates the quinoline nitrogen (N1). This transforms the substrate into a quinolinium cation, making the C4 carbon significantly more electrophilic (susceptible to attack).

Scenario B: "I see a major side product (M+ - 18 mass difference)."

Diagnosis: Hydrolysis to 4-Quinolone. You have replaced the chlorine with a hydroxyl group (-OH) instead of your amine.

Q: Where is the water coming from? A: It is likely in your solvent or the amine itself. At high temperatures (>100°C), water becomes a competitive nucleophile, especially if the amine is bulky (steric hindrance).

  • Fix: Use anhydrous solvents. Store amines over molecular sieves.

  • Critical Check: If using microwave heating, ensure the vessel is dry. Superheated water is an extremely aggressive nucleophile.

Scenario C: "The reaction mixture turned into black tar."

Diagnosis: Thermal Oxidative Degradation. Quinolines are electron-deficient but can still undergo oxidative polymerization at high temperatures in the presence of oxygen.

Q: How do I prevent "tarring" during long refluxes? A: Oxygen exclusion is mandatory for high-temperature/long-duration runs.

  • Protocol: Degas your solvent with Nitrogen or Argon for 15 minutes prior to heating. Keep the reaction under an inert atmosphere balloon.

  • Workup Tip: If tar forms, do not try to filter it immediately. Dilute with DCM/Methanol (9:1) and wash with water to remove polar impurities before column chromatography.

Advanced Optimization: The Acid-Catalyzed Pathway

For difficult substrates (e.g., anilines or sterically hindered alkyl amines), thermal energy alone is often insufficient or destructive. The "Proton Sponge" effect of the quinoline nitrogen can be leveraged.[5]

Visualizing the Mechanism

The diagram below illustrates the difference between the standard thermal path and the acid-catalyzed path. Note how protonation lowers the energy requirement.

ReactionPathway Substrate 4-Chloroquinoline Uncat_TS Transition State (High Energy Barrier) Substrate->Uncat_TS Heat (>140°C) Protonated Activated Quinolinium (Highly Electrophilic) Substrate->Protonated + Acid Amine Amine (R-NH2) Amine->Uncat_TS Cat_TS Catalyzed TS (Lower Energy) Amine->Cat_TS Product 4-Aminoquinoline Uncat_TS->Product Slow Acid Acid Catalyst (H+ / Phenol) Protonated->Cat_TS + Amine Cat_TS->Product Fast (<100°C)

Caption: Comparative reaction pathways. The acid-catalyzed route activates the substrate, allowing for milder conditions and reducing thermal degradation risks.

Workflow: Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Standard Condition (EtOH, Reflux, 12h) CheckConv Check LCMS/TLC Conversion > 90%? Start->CheckConv Success Proceed to Workup CheckConv->Success Yes LowConv Low Conversion (<50%) CheckConv->LowConv No SideProd Side Products Formed CheckConv->SideProd Impure TempCheck Can you increase Temp? LowConv->TempCheck Hydrolysis Hydrolysis (M-Cl+OH)? SideProd->Hydrolysis SwitchSolvent Switch to n-Butanol or Neat Amine TempCheck->SwitchSolvent Yes (Thermally Stable) AddAcid Add 1.0 eq Phenol or cat. HCl TempCheck->AddAcid No (Substrate Sensitive) DrySolvent Dry Solvents/Reagents Lower Temp Hydrolysis->DrySolvent Yes Degas Degas Solvent (Inert Atmosphere) Hydrolysis->Degas No (Tar/Oxidation)

Caption: Troubleshooting logic flow. Identify the failure mode (Conversion vs. Purity) to select the correct parameter adjustment (Temperature vs. Additives).

Standard Operating Procedure (SOP)

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for rapid library generation and difficult amines.

  • Preparation: In a 10 mL microwave vial, dissolve 4-chloroquinoline (1.0 eq) in Ethanol or DMSO (2–3 mL).

  • Stoichiometry: Add amine (1.5 – 2.0 eq).

    • Note: If using a volatile amine, use 3.0 eq.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Heat to 150°C for 20 minutes (High Absorption setting).

  • Workup: Cool to RT. Pour into ice water. Precipitate is usually pure enough for filtration. If oil forms, extract with EtOAc.

Protocol B: Acid-Catalyzed Thermal (Scalable)

Best for bulk synthesis or temperature-sensitive substrates.

  • Preparation: Dissolve 4-chloroquinoline (1.0 eq) in Ethoxyethanol or n-Butanol.

  • Catalyst: Add Phenol (1.0 eq) or p-TsOH (0.1 eq).

  • Nucleophile: Add amine (1.1 eq).

  • Heating: Reflux (120–135°C) for 4–6 hours.

  • Quench: Cool to RT. Basify with 1M NaOH to remove the phenol and deprotonate the product.

  • Extraction: Extract with DCM. Wash with 1M NaOH (2x) to ensure phenol removal.

References

  • Synthetic Strategies for 4-Aminoquinolines: Comparison of conventional heating, microwave, and ultrasound methods for

    
     on 4-chloroquinoline.
    Source: Frontiers in Chemistry.
    
    
  • Microwave vs. Conventional Heating: Analysis of reaction times and yields (15 mins MW vs 15 hours Thermal) for heteroaromatic amination. Source: ResearchGate (J. Braz. Chem. Soc).

  • Acid-Promoted Cascade Reactions: Mechanistic insight into how acid catalysis activates 4-chloroquinoline derivatives for amination. Source: PubMed (NCBI).

  • Regioselectivity and Mechanism: Theoretical insights (DFT/LUMO) explaining the reactivity of the C4 position in chloro-nitrogen heterocycles. Source: MDPI (Molecules).

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Quinoline Hydrochloride Salts

Status: Operational Ticket ID: QHCl-HYGRO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Urgent Triage: "My Salt Has Turned into Oil/Paste" User Issue: “I opened the bottle of Quinol...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: QHCl-HYGRO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Urgent Triage: "My Salt Has Turned into Oil/Paste"

User Issue: “I opened the bottle of Quinoline HCl, and within minutes it became sticky. Now it looks like a biphasic oil.[1] Is it ruined?”

Diagnosis: You are experiencing deliquescence .[1][2] This occurs when the Critical Relative Humidity (CRH) of the salt is lower than the ambient humidity in your lab. Quinoline hydrochloride is a salt of a weak base (


) and a strong acid; the lattice energy is often insufficient to prevent water molecules from disrupting the crystal structure to form a saturated solution.

Immediate Rescue Protocol:

  • Do NOT heat rapidly. Quinoline derivatives are prone to oxidative degradation and N-oxide formation at high temperatures.[1]

  • Re-crystallization (If heavily oiled): Dissolve the oil in a minimum amount of dry ethanol or isopropanol.[1] Add diethyl ether or hexane until turbid.[1] Cool to -20°C to force recrystallization.

  • Desiccation (If sticky/clumped): Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (
    
    
    
    ) pellets.[1] Apply high vacuum (< 1 mbar) for 24 hours.
The Mechanism: Why is this happening?

To handle this material, you must understand the thermodynamics driving the water uptake.

  • Lattice Energy vs. Hydration Energy: The chloride ion (

    
    ) has a high charge density, and the protonated quinolinium cation has a large hydrophobic surface area but a concentrated charge at the nitrogen. Water molecules bridge these ions effectively.[1] When the hydration energy exceeds the crystal lattice energy, the solid absorbs water.
    
  • The CRH Threshold: Every salt has a specific CRH. For many HCl salts of aromatic amines, this can be as low as 30-40% RH.[1] If your lab is at 50% RH, the salt will continuously pull water from the air until it dissolves itself.

Standard Operating Procedures (SOPs)
SOP-01: Weighing & Dispensing

Goal: Accurate stoichiometry without contaminating the bulk stock.

ParameterSpecificationReason
Environment Glove box (

) or Glove Bag
Eliminates atmospheric moisture source.[1]
Technique Difference WeighingMitigates error from water uptake during transfer.[1]
Tools Anti-static spatula (PTFE coated)Glass/metal can induce static, scattering dry powder.[1]

The "Difference Weighing" Protocol:

  • Dry the weighing boat/vial in an oven; cool in a desiccator.

  • Tare the balance with the empty vessel.

  • Add approximate amount of Quinoline HCl. Record Weight A.

  • Quickly transfer salt to the reaction vessel.

  • Weigh the "empty" boat again. Record Weight B.

  • Actual Mass = Weight A - Weight B.

    • Note: This accounts for any sticky residue left on the boat due to rapid moisture uptake.

SOP-02: Drying & Storage

Goal: Long-term stability.

  • Primary Desiccant:

    
     (Phosphorus Pentoxide).[1] It is chemically reactive with water and superior to Silica Gel for this application.[1]
    
  • Vacuum Drying: Use a vacuum oven at 40–50°C max.[1]

    • Warning: Quinoline has a distinct, unpleasant odor and significant vapor pressure.[1] Use a cold trap (liquid

      
       or dry ice/acetone) to protect your vacuum pump oil.[1]
      
  • Storage: Amber glass vials (protects from photo-oxidation) with Parafilm® or Teflon tape sealing the cap. Store in a desiccator, not just on a shelf.

Visualization: Handling Workflows
Figure 1: The "Dry Chain" Workflow

Caption: Logic flow for handling hygroscopic salts from storage to reaction, minimizing moisture exposure.

G cluster_0 Storage Zone cluster_1 Handling Zone cluster_2 Reaction Zone Stock Stock Bottle ( sealed w/ Parafilm ) Desiccator Desiccator ( P2O5 / KOH ) Stock->Desiccator Return immediately GloveBox Glove Box / Bag ( <10% RH ) Desiccator->GloveBox Transfer Weighing Difference Weighing ( Fast Transfer ) GloveBox->Weighing Vessel Reaction Vessel ( Pre-dried ) Weighing->Vessel Alert CRITICAL: Avoid Metal Spatulas if possible Weighing->Alert Solvent Anhydrous Solvent ( Added via Septum ) Solvent->Vessel

Analytical Troubleshooting (FAQs)

Q: My Elemental Analysis (CHN) is consistently off. Carbon is low, Hydrogen is high. [1]

  • A: You are analyzing a hydrate.[1] Hygroscopic HCl salts often form non-stoichiometric hydrates (e.g., Quinoline HCl

    
    
    
    
    
    ).[1]
    • Fix: Perform a Water Determination (Karl Fischer Titration) immediately before sending for EA.[1] Recalculate your theoretical values including the water mole fraction.

    • Calculation: If KF shows 3.5% water, adjust the Molecular Weight (MW) used in your %C calculation:

      
      .[1]
      

Q: The NMR spectrum shows a broad peak at 4.8-5.0 ppm (in MeOD) or shifts in DMSO.

  • A: This is exchangeable water protons.[1] In DMSO-

    
    , water usually appears at 3.33 ppm, but acidic protons from the HCl salt can shift this or broaden it significantly due to rapid proton exchange.[1]
    
    • Fix: Add a drop of

      
       to the NMR tube. If the peak disappears/merges, it is water/acid. To get a clean spectrum of the salt, dry the sample in a vacuum oven for 4 hours prior to dissolving in fresh ampoule-sourced deuterated solvent.
      
Strategic Alternatives: Salt Selection

If the HCl salt is operationally impossible to handle for your specific application (e.g., large scale manufacturing), you must consider Salt Switching .

Figure 2: Salt Selection Decision Matrix

Caption: Decision tree for selecting an alternative counter-ion when HCl salts are too hygroscopic.

SaltSelection Start Problem: Quinoline HCl is too Hygroscopic Q1 Is Solubility in Water Critical? Start->Q1 Yes Yes (Need High Solubility) Q1->Yes No No (Lipophilicity Preferred) Q1->No Mesylate Try Mesylate (MSA) Often less hygroscopic than HCl Yes->Mesylate Sulfate Try Sulfate/Bisulfate (High lattice energy) Yes->Sulfate Fumarate Try Fumarate/Maleate (Tends to crystallize well) No->Fumarate Tosylate Try Tosylate (Adds bulk, packs better) No->Tosylate

[1] Scientific Rationale for Switching:

  • Mesylates (Methanesulfonates): Often exhibit better thermal stability and lower hygroscopicity than chlorides because the larger anion allows for better packing efficiency in the crystal lattice, reducing voids where water can enter [1].

  • Fumarates: Being dicarboxylic acids, they often form hydrogen-bonded networks that are robust against moisture, though they may reduce water solubility compared to HCl [2].[1]

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]

  • FDA Guidance for Industry. (2024). Stability Testing of Drug Substances and Products. U.S. Food and Drug Administration.[1]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1] Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939.[1]

  • Williams, D. B. G., & Lawton, M. (2010).[1][3] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [1]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 4-amino-6-methoxyquinoline

An in-depth understanding of the mass spectrometry (MS) fragmentation dynamics of 4-amino-6-methoxyquinoline (4-A-6-MQ) is critical for analytical chemists and drug development professionals. As a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the mass spectrometry (MS) fragmentation dynamics of 4-amino-6-methoxyquinoline (4-A-6-MQ) is critical for analytical chemists and drug development professionals. As a privileged pharmacophore embedded in numerous antimalarial agents (e.g., chloroquine analogs) and targeted kinase inhibitors, its accurate characterization dictates the success of pharmacokinetic (PK) profiling and metabolite identification[1].

This guide objectively compares the performance of leading MS platforms for 4-A-6-MQ analysis, explores the causality behind its gas-phase dissociation, and provides a self-validating experimental protocol.

Mechanistic Causality of Fragmentation

To optimize MS/MS parameters, one must understand the thermodynamic drivers of 4-A-6-MQ's gas-phase chemistry. The monoisotopic mass of 4-A-6-MQ is 174.079 Da, yielding a protonated precursor ion


 at m/z 175.087 in positive electrospray ionization (ESI+)[2].

The fragmentation pathways are fundamentally dictated by the molecule's proton affinity distribution:

  • Charge Delocalization vs. Localized Protonation: The quinoline ring nitrogen (N1) is the thermodynamically favored site for protonation due to extensive charge delocalization across the aromatic system[1]. However, a minor, highly reactive population protonates at the exocyclic primary amine (N4).

  • Ammonia Neutral Loss (-17 Da): The N4-protonated species is highly unstable under collision-induced dissociation (CID). It undergoes rapid inductive cleavage to expel

    
    , yielding a resonance-stabilized carbocation at m/z 158.060[3].
    
  • Homolytic Methoxy Cleavage (-15 Da): The 6-methoxy group is highly susceptible to homolytic cleavage. The loss of a methyl radical (

    
    ) generates a stable radical cation at m/z 160.063. This is a hallmark diagnostic fragment for methoxy-substituted isoquinolines and quinolines[3].
    
  • Ring Contraction (-28 Da): Following demethylation, the resulting phenoxy/oxonium species ejects carbon monoxide (CO), driving a contraction of the quinoline ring to yield a fragment at m/z 132.068[4].

Fragmentation_Pathway Parent [M+H]+ 4-amino-6-methoxyquinoline m/z 175.087 LossNH3 [M+H - NH3]+ m/z 158.060 Parent->LossNH3 -NH3 (17 Da) Protonation at Amine LossCH3 [M+H - CH3•]+ m/z 160.063 Parent->LossCH3 -CH3• (15 Da) Radical Cation Formation LossCH2O [M+H - CH2O]+ m/z 145.076 Parent->LossCH2O -CH2O (30 Da) Methoxy Cleavage LossCH3CO [M+H - CH3• - CO]+ m/z 132.068 LossCH3->LossCH3CO -CO (28 Da) Ring Contraction

Caption: Gas-phase CID fragmentation pathways of protonated 4-amino-6-methoxyquinoline.

Analytical Platform Comparison

Selecting the correct MS platform depends on whether the goal is high-throughput quantitation or unknown metabolite elucidation.

Analytical PlatformIonization MethodResolution / Mass AccuracyPrimary Application4-A-6-MQ PrecursorKey Diagnostic Fragments
ESI-QqQ-MS/MS Soft (ESI+)Unit (0.7 Da FWHM)Targeted PK Quantitationm/z 175.1158.1, 160.1, 132.1
HR-Orbitrap-MS/MS Soft (ESI+)High (< 2 ppm)Metabolite ID / Structural Elucidationm/z 175.0866158.0601, 160.0632
GC-EI-MS Hard (70 eV)Unit (0.7 Da FWHM)Volatile Impurity Profilingm/z 174 (

)
159, 145, 131

Performance Verdict: While GC-EI-MS provides highly reproducible spectral libraries, the polarity of the primary amine in 4-A-6-MQ causes severe peak tailing and thermal degradation unless derivatized (e.g., via TMS). ESI-QqQ-MS/MS remains the gold standard for sensitivity, utilizing the


 transition for Multiple Reaction Monitoring (MRM). HR-Orbitrap-MS/MS  is strictly required when differentiating the m/z 160.063 fragment (loss of 

) from potential isobaric interferences.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) . Because collision energy (CE) calibration can drift, utilizing a structurally related reference standard ensures the fragmentation environment is thermodynamically consistent before analyzing 4-A-6-MQ.

Step 1: Sample Preparation & Matrix Control

  • Dissolve 4-A-6-MQ in 50:50 Methanol:Water containing 0.1% Formic Acid (FA) to ensure complete protonation of the quinoline nitrogen.

  • Prepare an SST solution containing 10 ng/mL of Chloroquine (a related 4-aminoquinoline)[1].

Step 2: Liquid Chromatography (UHPLC) Setup

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA. Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.5 minutes. The basic nature of 4-A-6-MQ requires acidic conditions to prevent secondary interactions with residual column silanols.

Step 3: MS/MS Source Optimization & SST Validation

  • Set ESI capillary voltage to +3.5 kV and desolvation temperature to 350°C.

  • Self-Validation Check: Inject the Chloroquine SST. Verify that the ratio of the Chloroquine precursor (m/z 320.2) to its primary fragment (m/z 247.1) meets your laboratory's historical baseline at a CE of 20 eV. If the ratio deviates by >15%, recalibrate the collision cell gas pressure.

Step 4: 4-A-6-MQ MRM Acquisition

  • Isolate m/z 175.1 in Q1.

  • Apply a CE ramp (15 eV to 35 eV) in Q2 (Argon collision gas).

  • Monitor Q3 for the quantifier transition (

    
    , optimal CE ~18 eV) and the qualifier transition (
    
    
    
    , optimal CE ~28 eV).

LCMS_Workflow Sample Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18, Gradient Elution) Sample->LC Ionization ESI Source (Positive Mode, +3.5 kV) LC->Ionization MassSpec Mass Spectrometry (QqQ or Orbitrap) Ionization->MassSpec Data Data Analysis (Fragment Annotation) MassSpec->Data

Caption: Standardized LC-ESI-MS/MS workflow for the targeted analysis of 4-A-6-MQ.

References

  • Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs Journal of the American Society for Mass Spectrometry URL:[Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Scientific Reports (Nature Portfolio) URL:[Link]

  • 4-amino-6-methoxyquinoline (C10H10N2O) - PubChemLite PubChem Database (National Center for Biotechnology Information) URL:[Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Rapid Communications in Mass Spectrometry URL:[Link]

Sources

Comparative

High-Resolution Purity Analysis of 6-Methoxyquinolin-4-amine: A Comparative HPLC Guide

Executive Summary: The Aminoquinoline Challenge 6-Methoxyquinolin-4-amine (CAS 10201-71-5) is a critical pharmacophore in the synthesis of 8-aminoquinoline antimalarials (e.g., Primaquine analogs) and emerging kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aminoquinoline Challenge

6-Methoxyquinolin-4-amine (CAS 10201-71-5) is a critical pharmacophore in the synthesis of 8-aminoquinoline antimalarials (e.g., Primaquine analogs) and emerging kinase inhibitors. Its structural duality—a hydrophobic quinoline core paired with a highly basic exocyclic amine—presents a classic chromatographic challenge: severe peak tailing .

Standard reverse-phase methods often fail to resolve this compound from its key synthetic precursor, 4-Chloro-6-methoxyquinoline , or its hydrolysis byproduct, 6-Methoxyquinolin-4-ol .

This guide compares three analytical approaches:

  • The Optimized Protocol: A Phosphate-Buffered Hybrid C18 Method (Recommended).

  • The Generic Alternative: Standard C18 with Formic Acid (Common but flawed).

  • The Legacy Method: Non-aqueous Titration (High precision, low specificity).

Comparative Performance Overview

The following data illustrates why the Optimized Phosphate-Buffered Method is the superior choice for purity profiling, particularly when quantifying low-level impurities.

FeatureOptimized Method (Hybrid C18 + Phosphate pH 2.5)Generic Alternative (Std C18 + 0.1% Formic Acid)Legacy Method (Perchloric Acid Titration)
Primary Mechanism Hydrophobic Interaction + Silanol SuppressionHydrophobic Interaction + Ion Pairing (Weak)Acid-Base Neutralization
Specificity High (Resolves all known impurities)Medium (Co-elution of isomers possible)None (Quantifies total basicity)
Peak Tailing (

)
1.05 – 1.15 (Excellent)1.8 – 2.5 (Poor)N/A
Resolution (

)
> 3.5 (Main peak vs. 4-Chloro impurity)< 1.5 (Risk of integration error)N/A
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.5 µg/mL / 1.5 µg/mL~1 mg (Low sensitivity)
Suitability Final Product Release / Impurity Profiling Rapid In-Process Check (IPC)Assay % only (Raw Material ID)

Deep Dive: The Optimized Method

Rationale

The primary cause of peak tailing for 6-Methoxyquinolin-4-amine is the interaction between the protonated amine (positive charge) and residual silanol groups (negative charge) on the silica support.

  • Why Hybrid C18? Hybrid particles (e.g., Waters XBridge or Phenomenex Gemini) have reduced surface silanol activity and higher pH stability.

  • Why Phosphate pH 2.5? At pH 2.5, silanols are protonated (neutral), eliminating the cation-exchange mechanism that causes tailing. Phosphate provides superior ionic strength compared to formate/acetate, sharpening the peak.

Detailed Protocol
A. Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis variable wavelength detector.

  • Column: Hybrid C18 (e.g., 150 mm × 4.6 mm, 3.5 µm or 5 µm).

  • Column Temperature: 35°C (Improves mass transfer for basic amines).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Universal) and 330 nm (Specific for Quinoline core).

  • Injection Volume: 5–10 µL.

B. Reagents
  • Potassium Dihydrogen Phosphate (

    
    ):  HPLC Grade.
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Methanol (MeOH) & Acetonitrile (ACN): HPLC Gradient Grade.

  • Water: 18.2 MΩ·cm (Milli-Q).

C. Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 2.72 g

    
     in 1000 mL water (20 mM). Adjust pH to 2.5 ± 0.05  with dilute phosphoric acid. Filter through 0.22 µm membrane.
    
  • Organic Modifier (Solvent B): Acetonitrile:Methanol (50:50 v/v). Note: The blend prevents precipitation of phosphate salts while maintaining elution strength.

D. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (Organic)Event
0.09010Equilibrate
2.09010Isocratic Hold (Elute polar salts)
15.04060Linear Gradient (Elute Product)
20.01090Wash (Elute 4-Chloro impurity)
25.01090Hold
25.19010Re-equilibrate
30.09010End

Synthesis & Impurity Mapping

Understanding the synthesis pathway is crucial for identifying "Expected Impurities" in the HPLC trace. The diagram below illustrates the origin of the critical 4-Chloro and 4-Hydroxy impurities.

ImpurityPathway SM 4-Methoxyaniline (Starting Material) Inter1 6-Methoxyquinolin-4-ol (Impurity B: Hydrolysis Product) SM->Inter1 Cyclization Inter2 4-Chloro-6-methoxyquinoline (Impurity A: Precursor) Inter1->Inter2 Chlorination (POCl3) Inter2->Inter1 Hydrolysis (Side Reaction) Product 6-Methoxyquinolin-4-amine (Target Analyte) Inter2->Product Amination (NH3/Pressure)

Figure 1: Synthetic pathway showing the origin of Impurity A (4-Chloro) and Impurity B (4-Hydroxy). The HPLC method must resolve these from the Target Analyte.

Analytical Workflow

This self-validating workflow ensures data integrity from sample preparation to final reporting.

HPLCWorkflow Start Start: Sample Receipt Prep Sample Preparation Diluent: 50% MeOH/Buffer Conc: 0.5 mg/mL Start->Prep SysSuit System Suitability Injection (Standard Mix) Prep->SysSuit Check Check Criteria: 1. Tailing < 1.5 2. Resolution > 2.0 3. %RSD < 2.0% SysSuit->Check RunSample Run Sample Set (Blank -> Std -> Sample -> Bracketing Std) Check->RunSample Pass Fail Investigate: Check pH, Column Age Check->Fail Fail Calc Data Processing Calc % Purity (Area Norm) Calc % Assay (External Std) RunSample->Calc Report Generate CoA Calc->Report Fail->Prep

Figure 2: Step-by-step analytical workflow ensuring system suitability before sample analysis.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction; pH drift.Ensure pH is exactly 2.5. If using an older column, replace with a fresh Hybrid C18.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase (10% Organic / 90% Buffer). Do not dissolve in 100% MeOH.
Retention Time Shift Ion-pairing effect from buffer conc.Maintain constant ionic strength. Ensure phosphate concentration is 20 mM.
Ghost Peaks Carryover of 4-Chloro impurity.The 4-Chloro intermediate is highly lipophilic. Extend the gradient wash step (90% B) to 5 minutes.

References

  • BenchChem. (2025).[1][2][3] Synthesis and Technical Guide for 6-Methoxy-2-methylquinolin-4-amine. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of column and mobile phase selection. Journal of Chromatography A.

  • PubChem. (n.d.). 6-Methoxyquinolin-4-amine Compound Summary. Retrieved from

Sources

Validation

Comparative Guide: IR Absorption Profiles of Aminoquinoline Isomers

Executive Summary In the development of antimalarials (e.g., chloroquine analogues) and organometallic ligands, the precise characterization of aminoquinoline isomers is critical. The position of the amino group ( ) rela...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of antimalarials (e.g., chloroquine analogues) and organometallic ligands, the precise characterization of aminoquinoline isomers is critical. The position of the amino group (


) relative to the quinoline nitrogen dictates the electronic environment and potential for intramolecular interactions.

This guide provides a technical comparison of the Infrared (IR) absorption profiles for 2-, 3-, 4-, and 8-aminoquinoline . Unlike standard aromatic amines (e.g., aniline), the quinoline ring introduces significant heteroatomic influence. Specifically, the 8-amino isomer exhibits distinct spectral shifts due to the "peri" effect and intramolecular hydrogen bonding, while the 2- and 4-isomers display shifts driven by resonance conjugation with the ring nitrogen.

Mechanistic Foundation: Why Peaks Shift

To interpret the data correctly, one must understand the three forces driving vibrational frequency shifts in this system:

  • Resonance Conjugation (Vinylogous Amide Character):

    • In 2-aminoquinoline and 4-aminoquinoline , the amino lone pair can delocalize onto the ring nitrogen. This increases the

      
       character of the exocyclic bond (raising 
      
      
      
      ) and weakens the
      
      
      bonds (lowering
      
      
      ).
    • Effect: Red shift in

      
       stretch; Blue shift in 
      
      
      
      stretch.
  • Inductive Withdrawal (-I Effect):

    • The ring nitrogen is electronegative.[1] In 2-aminoquinoline , the proximity (alpha position) exerts a strong inductive pull, stiffening the

      
       bond if resonance is not dominant.
      
  • Intramolecular Hydrogen Bonding (The "Peri" Effect):

    • In 8-aminoquinoline , the amino group is geometrically positioned to donate a hydrogen bond to the ring nitrogen (forming a stable 5-membered ring).

    • Effect: Significant broadening and Red shift of the

      
       stretching bands.[2]
      

Comparative Data: IR Absorption Peaks

The following table synthesizes experimental data for the N-H stretching (3500–3300 cm⁻¹) and C-N stretching (1350–1250 cm⁻¹) regions.

Isomer

(cm⁻¹)

(cm⁻¹)

(cm⁻¹)
Key Mechanistic Feature
Aniline (Ref) 344233601280Baseline aromatic amine
2-Aminoquinoline 3450–34803300–33401320–1340Strong Resonance (Amidine-like character)
3-Aminoquinoline ~3480~3390~1290Meta-position; behaves like isolated aniline
4-Aminoquinoline 3420–34403300–33201310–1330Para-conjugation; Vinylogous amide resonance
8-Aminoquinoline 3430–34503320–3350*1260–1280Intramolecular H-bond (Peri-effect)

*Note: The symmetric stretch in 8-aminoquinoline is often broader and less resolved due to the H-bonding interaction.

Detailed Spectral Analysis[3][4][5][6]
  • 2-Aminoquinoline: The amino group is

    
     to the ring nitrogen. The resonance contribution is significant, giving the 
    
    
    
    bond partial double-bond character. This is observed as a high-frequency shift in the
    
    
    stretch (~1330 cm⁻¹) compared to aniline (1280 cm⁻¹).
  • 4-Aminoquinoline: Similar to the 2-isomer, the 4-position allows for direct conjugation (para-like). The

    
     stretches are typically lower than the 3-isomer due to the weakening of the 
    
    
    
    bond strength via delocalization.
  • 8-Aminoquinoline: This is the most distinct isomer. The formation of a pseudo-5-membered ring via

    
     interaction perturbs the symmetry of the 
    
    
    
    group. While a massive red shift (like in
    
    
    -diketones) is not seen due to the constrained geometry, the bands are characteristically broader and the intensity ratio of asymmetric/symmetric peaks differs from the 2- and 4-isomers.

Experimental Protocol: Resolving Isomers

To distinguish these isomers, particularly the subtle shifts between 2- and 4-aminoquinoline, sample preparation is paramount. KBr pellets are recommended over ATR for this specific application to avoid peak distortion and to resolve the splitting of the N-H bands.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Objective: Obtain high-resolution transmission spectra to resolve

    
     and 
    
    
    
    .
  • Reagents: Spectroscopic grade KBr (dried at 110°C), Analyte.

  • Grinding: Mix 1–2 mg of the aminoquinoline derivative with ~200 mg of KBr in an agate mortar.

  • Homogenization: Grind for 2–3 minutes until a fine, non-reflective powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect," distorting peak shapes.

  • Pressing: Transfer to a 13mm die. Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove moisture).

  • Analysis: Measure background (pure KBr) and sample. Resolution: 2 cm⁻¹; Scans: 32.

Method B: ATR (Rapid Screening)
  • Objective: Quick identification of the 8-amino isomer (broad H-bond peak).

  • Note: ATR typically shifts peaks by 2–5 cm⁻¹ to lower wavenumbers compared to transmission.

  • Place solid crystal directly on the Diamond/ZnSe crystal.

  • Apply high pressure clamp to ensure contact.

  • Record spectrum.[3][4] Warning: 8-aminoquinoline may sublime or re-crystallize under high laser power/heat.

Visualizations

Figure 1: Experimental Workflow for Isomer Differentiation

This diagram outlines the decision process for selecting the correct sampling technique and analyzing the resulting data.

IR_Workflow Start Start: Unknown Aminoquinoline Sample Prep Sample Preparation Start->Prep Method Select Method Prep->Method KBr KBr Pellet (High Resolution) Method->KBr Research/Pub Quality ATR ATR (Diamond/ZnSe) (Rapid Screening) Method->ATR QC/Routine Analysis Analyze 3300-3500 cm⁻¹ Region KBr->Analysis ATR->Analysis Split Observe N-H Band Shape Analysis->Split Sharp Sharp, Distinct Doublet (No H-Bonding) Split->Sharp High Symmetry Broad Broadened / Merged Bands (Intramolecular H-Bond) Split->Broad Perturbed Symmetry Isomer24 Suspect 2-, 3-, or 4-Amino Check C-N Stretch > 1300 cm⁻¹ Sharp->Isomer24 Isomer8 Suspect 8-Aminoquinoline Confirm with C-H Wag (Peri) Broad->Isomer8

Caption: Workflow for differentiating aminoquinoline isomers using IR spectroscopy. KBr is preferred for resolving the specific N-H splitting patterns.

Figure 2: Isomer Identification Logic Tree

A logic tree to deduce the specific isomer based on spectral features.

Decision_Tree Root IR Spectrum Analysis (3300-3500 cm⁻¹) BandShape Band Shape? Root->BandShape Broad Broad/Weak Separation BandShape->Broad H-Bonding Sharp Sharp Doublet BandShape->Sharp Free Amine Res8 8-Aminoquinoline (H-Bonded) Broad->Res8 CN_Check Check C-N Stretch (1250-1350 cm⁻¹) Sharp->CN_Check HighCN High (>1310 cm⁻¹) CN_Check->HighCN Conjugated LowCN Low (<1300 cm⁻¹) CN_Check->LowCN Non-Conjugated Res2_4 2- or 4-Aminoquinoline (Resonance) HighCN->Res2_4 Res3 3-Aminoquinoline (Inductive only) LowCN->Res3

Caption: Decision tree for identifying aminoquinoline isomers based on N-H band shape and C-N stretching frequency.

References

  • NIST Chemistry WebBook . 8-Quinolinamine Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • TÜBİTAK . FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Turkish Journal of Physics. [Link]

  • University of Colorado Boulder . IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry.[5] [Link]

  • ACS Omega . 8-Aminoquinoline-Based Promising Zn Complexes. American Chemical Society. [Link]

  • ScienceAsia . Fourier transform infrared spectrum: Vibrational assignments of amino-complexes. [Link]

Sources

Comparative

6-Methoxy vs. 7-Methoxy Quinoline: A Comparative Guide to Biological Activity and SAR

Topic: Comparison of 6-methoxy vs 7-methoxy quinoline biological activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The quinoline scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of 6-methoxy vs 7-methoxy quinoline biological activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for antimalarials, kinase inhibitors, and DNA-intercalating agents. While the nitrogen atom at position 1 defines the basicity and hydrogen-bond acceptor capability, the substitution pattern on the benzenoid ring—specifically at positions 6 and 7—dictates electronic distribution, metabolic stability, and target selectivity.

This guide provides a technical comparison of 6-methoxyquinoline versus 7-methoxyquinoline derivatives. Unlike simple bioisosteres, these two isomers exhibit distinct biological profiles driven by their specific electronic resonance contributions and orientation within binding pockets.

Key Takeaway: The "superior" isomer is strictly target-dependent.

  • 6-Methoxy is the critical pharmacophore for antimalarial activity (heme targeting) and DNA intercalation.

  • 7-Methoxy dominates in specific GPCR antagonists (e.g., Orexin receptors) and, when combined with 6-methoxy, provides essential solubility and potency in Tyrosine Kinase Inhibitors (TKIs) .

Part 1: Structure-Activity Relationship (SAR) Analysis[1]

The biological divergence between 6- and 7-methoxy quinolines stems from their electronic connectivity to the quinoline nitrogen.

1. Electronic Effects
  • 6-Methoxy (Para-like to N): The oxygen lone pair at position 6 can donate electrons into the ring system that resonate directly to the quinoline nitrogen (position 1). This increases the basicity of the ring nitrogen (pKa modulation) and enhances electron density at position 8, which is crucial for 8-aminoquinoline antimalarials.

  • 7-Methoxy (Meta-like to N): The 7-methoxy group is electronically "meta" to the nitrogen. Its resonance effects are directed towards positions 5 and 8 but do not directly conjugate with the ring nitrogen. This results in a different dipole moment and lipophilic vector, altering how the molecule orients in a hydrophobic pocket.

2. Metabolic Stability

Both positions are susceptible to CYP450-mediated O-demethylation, but the rate varies by scaffold.

  • 6-OMe: Often a "metabolic soft spot," rapidly converted to the 6-phenol (which may undergo Phase II conjugation).

  • 7-OMe: Frequently more stable in specific kinase scaffolds, though often used in tandem with 6-OMe (6,7-dimethoxy) to block metabolic sites and improve solubility.

Part 2: Therapeutic Case Studies
Case Study A: Antimalarial Efficacy (Heme Targeting)
  • Winner: 6-Methoxy

  • Mechanism: In 8-aminoquinolines (e.g., Primaquine, Tafenoquine) and 4-aminoquinolines (e.g., Quinine), the 6-methoxy group is non-negotiable for optimal activity. It acts as an electron donor, stabilizing the π-π stacking interaction between the quinoline ring and the porphyrin ring of free heme (ferriprotoporphyrin IX). This prevents the parasite from detoxifying heme into hemozoin.

  • Data Point: Removal or translocation of the 6-methoxy group to position 7 in primaquine analogs typically results in a >10-fold loss of antimalarial potency.

Case Study B: Kinase Inhibition (ATP Binding Pocket)
  • Winner: Synergy (6,7-Dimethoxy)

  • Context: In EGFR and c-Met inhibitors (e.g., Cabozantinib, Gefitinib analogs), the quinoline/quinazoline core binds to the ATP hinge region.

  • 6-OMe vs 7-OMe:

    • 6-OMe alone: Often points towards the solvent front or a specific hydrophobic gatekeeper residue.

    • 7-OMe alone: Can induce steric clashes or loss of critical water-mediated bonds depending on the kinase.

    • 6,7-Dimethoxy: This motif is preferred because it fills the solvent-exposed pocket, improves solubility, and prevents metabolic oxidation at these susceptible positions.

  • Experimental Evidence: In Cyclin G Associated Kinase (GAK) inhibitors, 6-methoxy substitution alone caused a slight decrease in activity, whereas 6,7-dimethoxy substitution yielded a dramatic increase in potency and selectivity (Source: bioRxiv, 2017).

Case Study C: GPCR Antagonism (Orexin Receptors)
  • Winner: 7-Methoxy

  • Context: Tetrahydroisoquinoline/quinoline-based Orexin-1 receptor antagonists.[1]

  • Data Point: A study on Orexin-1 antagonists found that the 7-substituent was the dominant driver of potency.[1] The 7-methoxy analog exhibited a Ke of 512 nM, whereas 6-substituted analogs were generally inactive (>10 µM). This reverses the "standard" medicinal chemistry rule seen in antimalarials.

Part 3: Comparative Data Summary
Feature6-Methoxy Quinoline7-Methoxy Quinoline6,7-Dimethoxy Quinoline
Primary Indication Antimalarial (Primaquine), DNA bindingGPCR Antagonists, AntibacterialKinase Inhibitors (c-Met, EGFR)
Electronic Effect Conjugates with N1 (Para-like)Non-conjugated to N1 (Meta-like)Synergistic electron donation
Heme Binding High Affinity (Critical)Low AffinityModerate/High
Cytotoxicity (Cancer) High (in simple derivatives)ModerateVery High (Cabozantinib class)
Metabolic Liability High (O-demethylation)ModerateModerate (often blocks metabolism)
Physical State Liquid / Low-melting solidSolidSolid
Part 4: Visualization of Signaling & SAR
Diagram 1: SAR Decision Logic

This diagram illustrates the decision-making process for selecting the 6- or 7-position based on the biological target.

SAR_Logic Start Quinoline Scaffold Selection Target Identify Biological Target Start->Target Heme Heme Detoxification (Malaria) Target->Heme Kinase ATP Binding Pocket (Cancer) Target->Kinase GPCR GPCR Binding (e.g., Orexin) Target->GPCR SixOMe 6-Methoxy Preferred (Increases Basicity & Pi-Stacking) Heme->SixOMe Essential Kinase->SixOMe Cytotoxicity (Specific) DiOMe 6,7-Dimethoxy Preferred (Solubility & Solvent Exposure) Kinase->DiOMe Synergy SevenOMe 7-Methoxy Preferred (Specific Pocket Orientation) GPCR->SevenOMe High Potency

Caption: Target-directed selection of methoxy substitution pattern on the quinoline ring.

Diagram 2: c-Met Kinase Signaling Pathway (Target for 6,7-Dimethoxy)

A key application of the 6,7-dimethoxy motif is in c-Met inhibitors.[2]

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation Signal1 PI3K / AKT (Survival) cMet->Signal1 Signal2 RAS / MAPK (Proliferation) cMet->Signal2 Signal3 STAT3 (Invasion) cMet->Signal3 Inhibitor 6,7-Dimethoxy Quinoline Inhibitor Inhibitor->cMet Inhibition (ATP Competitive) Nucleus Gene Transcription Signal1->Nucleus Signal2->Nucleus Signal3->Nucleus

Caption: Mechanism of action for 6,7-dimethoxyquinoline inhibitors in the c-Met pathway.

Part 5: Experimental Protocols

To objectively compare these isomers in your own lab, use the following standardized workflows.

1. Synthesis: Modified Skraup Reaction

This method allows for the parallel synthesis of 6- and 7-methoxy derivatives from the corresponding anisidines.

  • Reagents: 4-methoxyaniline (for 6-OMe) OR 3-methoxyaniline (for 7-OMe), Glycerol, Nitrobenzene, Sulfuric Acid.

  • Procedure:

    • Mix amine (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.1 mol).

    • Add conc. H₂SO₄ dropwise (exothermic).

    • Reflux at 140°C for 4 hours.

    • Note: 3-methoxyaniline yields a mixture of 5-OMe and 7-OMe quinolines (due to ortho/para direction). Isolate 7-OMe via column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation: Confirm isomer identity via ¹H NMR.

    • 6-OMe: Doublet at C5, dd at C7, d at C8.

    • 7-OMe: Doublet at C8 (shielded), s at C8/C6 region.

2. In Vitro Kinase Assay (c-Met/EGFR)

Objective: Determine IC50 for ATP-competitive inhibition.

  • System: FRET-based LanthaScreen or ADP-Glo assay.

  • Protocol:

    • Prepare 3-fold serial dilutions of 6-OMe and 7-OMe derivatives in DMSO.

    • Incubate with recombinant kinase (e.g., c-Met) and substrate peptide for 60 min.

    • Add ATP (at K_m concentration) to initiate reaction.

    • Read fluorescence/luminescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. A shift in curve to the left indicates higher potency.

References
  • Antimalarial SAR & 8-Aminoquinolines

    • Title: Structure-activity relationships of 8-aminoquinoline antimalarial drugs.
    • Source: Bulletin of the World Health Organiz
    • URL:[Link]

  • Kinase Inhibitor Optimiz

    • Title: Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associ
    • Source: bioRxiv, 2017.
    • URL:[Link]

  • Orexin Receptor Antagonists SAR

    • Title: The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2015.
    • URL:[Link]

  • Cytotoxicity of Quinoline Deriv

    • Title: Synthesis and Antineoplastic Activity of Quinoline Derivatives.[3][2][4][5][6]

    • Source: ConnectSci / Biological & Pharmaceutical Bulletin, 2008.
    • URL:[Link]

  • c-Met Inhibitor Design (Cabozantinib Analogs)

    • Title: Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.[2]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.
    • URL:[Link]

Sources

Validation

Technical Guide: UV-Vis Absorbance Profile of 6-Methoxyquinolin-4-amine

Topic: UV-Vis Absorbance Maxima of 6-Methoxyquinolin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary & Scientific Context 6-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorbance Maxima of 6-Methoxyquinolin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary & Scientific Context

6-Methoxyquinolin-4-amine (CAS 6279-51-2) represents a critical pharmacophore in medicinal chemistry, serving as the structural core for historically significant antimalarial agents like Quinine and Primaquine.[1] Unlike simple quinoline, the introduction of electron-donating groups (EDGs) at the C6 (methoxy) and C4 (amino) positions significantly alters its electronic structure, resulting in a distinct bathochromic shift compared to the unsubstituted scaffold.[1]

This guide provides a technical analysis of its UV-Vis spectral characteristics, offering researchers a validated benchmark for purity assessment and structural confirmation.

Spectral Characteristics: The "Fingerprint" Region

The UV-Vis spectrum of 6-Methoxyquinolin-4-amine is characterized by three distinct absorption bands arising from


 and 

transitions.[1] The interplay between the methoxy auxochrome and the quinoline nitrogen creates a specific "double-hump" profile in the mid-UV region.
Table 1: Characteristic Absorbance Maxima ( )[1]
Band AssignmentWavelength Range (

)
Electronic TransitionMolar Absorptivity (

)
Notes
E-Band 220 – 230 nm

(Ethylenic)
High (

)
Solvent cut-off interference possible in acetone/DMSO.[1]
B-Band 260 – 275 nm

(Benzenoid)
Medium (

)
Sensitive to conjugation; the "Quinoline Core" peak.[1]
Functional Band 330 – 345 nm

/ CT
Low-Medium (

)
Diagnostic Peak. Shifts significantly with pH (protonation).[1]

Critical Insight: In acidic media (e.g., 0.1 N HCl), the nitrogen of the quinoline ring becomes protonated. This stabilizes the excited state more than the ground state, leading to a bathochromic (red) shift of the 330 nm band toward 345–350 nm and a hyperchromic effect (increase in intensity).

Comparative Analysis: Benchmarking Against Alternatives

To validate the identity of 6-Methoxyquinolin-4-amine, it is essential to compare its spectral shifts against structurally related analogs.[1] The presence of the 6-methoxy group is the primary differentiator.

Table 2: Comparative Spectral Shifts[2]
CompoundCore StructureDominant

(Long

)
Effect of Substituent
Quinoline Unsubstituted~313 nmReference standard.[1]
4-Aminoquinoline 4-NH

only
~315 - 320 nmSlight red shift; amino group interacts with ring nitrogen.[1]
6-Methoxyquinoline 6-OCH

only
~325 nmStrong red shift due to mesomeric effect (+M) of methoxy.
6-Methoxyquinolin-4-amine Target 330 - 345 nm Synergistic Effect: Combined +M effects of -OCH

and -NH

maximize the red shift.[1]
Chloroquine 7-Cl, 4-amino~343 nm7-Cl is electron-withdrawing (-I), but conjugation still allows significant absorption in near-UV.[1]
Visualization: Electronic Effects Pathway

The following diagram illustrates how substituents modify the electronic energy gap (


), directly influencing the observed 

.

ElectronicEffects Base Quinoline Core (High Energy Gap) Methoxy 6-Methoxy Group (+M Effect) Base->Methoxy Adds e- density Amino 4-Amino Group (Auxochrome) Base->Amino Extends conjugation Target 6-Methoxyquinolin-4-amine (Lowered u0394E -> Red Shift) Methoxy->Target Bathochromic Shift Amino->Target Hyperchromic Effect

Figure 1: Synergistic electronic effects of substituents reducing the HOMO-LUMO gap, resulting in longer wavelength absorption.[1]

Experimental Protocol: Validated UV-Vis Workflow

To ensure reproducibility, follow this self-validating protocol. This method minimizes solvatochromic errors and ensures Beer-Lambert Law linearity.

Reagents & Equipment[1][2][3]
  • Solvent: Methanol (HPLC Grade) or 0.1 M HCl (for protonated spectra).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and must be avoided.

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 1.74 mg of 6-Methoxyquinolin-4-amine.[1]

    • Dissolve in 10 mL of Methanol. Sonicate for 60 seconds to ensure complete dissolution.

  • Working Standard (50 µM):

    • Dilute 500 µL of Stock Solution into 9.5 mL of Methanol.

    • Checkpoint: Solution should be optically clear and colorless to faint yellow.

  • Baseline Correction:

    • Fill two cuvettes with pure Methanol.

    • Run "Auto-Zero" or "Baseline" correction on the spectrophotometer (200–400 nm range).[1]

  • Measurement:

    • Replace the sample cuvette with the Working Standard.

    • Scan from 200 nm to 450 nm.

    • Validation: Absorbance at

      
       should be between 0.2 and 0.8 AU.[1] If >1.0, dilute further.
      
Visualization: Analytical Workflow

UVProtocol Start Start: Sample Weighing (1.74 mg) Solvation Solvation (MeOH) Stock: 1 mM Start->Solvation Dilution Dilution to 50 u00B5M (Target Abs: 0.2 - 0.8) Solvation->Dilution 1:20 Dilution Blanking Baseline Correction (Quartz Cuvette) Dilution->Blanking Scan Scan 200-450 nm Blanking->Scan Analysis Identify u03BBmax (Check 260nm & 330nm) Scan->Analysis Analysis->Dilution If Abs > 1.0

Figure 2: Step-by-step operational workflow for accurate UV-Vis determination.

Troubleshooting & Interpretation

  • Peak Broadening: If the 330 nm peak appears as a broad shoulder, it may indicate aggregation. Repeat measurement at a lower concentration (e.g., 10 µM).

  • Blue Shift (Hypsochromic): If

    
     shifts to <320 nm, check solvent polarity. Non-polar solvents (Hexane) often cause blue shifts for 
    
    
    
    transitions compared to Methanol.[1]
  • Impurity Flag: A sharp peak at >400 nm suggests oxidation products (quinones) or metal contamination.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 223614, 6-Methoxyquinolin-4-amine. Retrieved from [Link]

  • O'Neil, M.J. (Ed.).[1] (2013).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (Data on Quinine and Aminoquinoline derivatives).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Principles of auxochromic shifts in heterocycles).

  • World Health Organization. (2020). International Pharmacopoeia: Spectrophotometry in the Analysis of Antimalarials. Retrieved from [Link]

Sources

Comparative

Comparative Guide: 6-Methoxyquinolin-4-amine vs. Primaquine (8-Aminoquinoline) Scaffolds

Executive Summary This guide analyzes the critical Structure-Activity Relationship (SAR) divergence between two isomeric quinoline scaffolds: the 6-methoxyquinolin-4-amine (the pharmacophore core of blood schizonticides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the critical Structure-Activity Relationship (SAR) divergence between two isomeric quinoline scaffolds: the 6-methoxyquinolin-4-amine (the pharmacophore core of blood schizonticides like Quinine and Quinidine) and Primaquine (the prototypical 8-aminoquinoline tissue schizonticide).

While both molecules share the 6-methoxyquinoline backbone, the positional shift of the amine substituent from C4 to C8 fundamentally alters the drug's target, mechanism of action (MOA), and metabolic fate. This guide provides the experimental framework to differentiate these scaffolds, supported by mechanistic pathways and validated protocols.

Part 1: Structural Divergence & Pharmacophore Analysis

The "Tale of Two Isomers" defines modern antimalarial chemotherapy. The biological activity is dictated not just by the quinoline ring, but by the amine attachment point which directs the molecule to distinct subcellular compartments.

The 4-Amino Scaffold (6-Methoxyquinolin-4-amine)
  • Class: Blood Schizonticide.

  • Primary Target: The digestive vacuole of the intraerythrocytic parasite.

  • SAR Mechanism: The amine at position 4 is crucial for π-π stacking interactions with free heme (Ferriprotoporphyrin IX). The 6-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the quinoline ring, thereby strengthening the binding affinity to the electron-deficient heme porphyrin core.

  • Key Limitation: Resistance arises via mutations in the PfCRT transporter (e.g., K76T), which pumps the drug out of the vacuole.

The 8-Amino Scaffold (Primaquine)[1][2][3][4]
  • Class: Tissue Schizonticide (Hypnozoitocidal) & Gametocytocidal.

  • Primary Target: Mitochondria and cytosol of liver-stage parasites (and gametocytes).

  • SAR Mechanism: The amine at position 8, coupled with a flexible diamine side chain, facilitates metabolic activation. Unlike the 4-amino scaffold, Primaquine is a prodrug . It requires CYP2D6-mediated hydroxylation.[1]

  • Role of 6-Methoxy: In Primaquine, the 6-methoxy group blocks metabolic hydroxylation at the C6 position. This forces the cytochrome P450 system to hydroxylate at the C5 position, generating the unstable 5-hydroxyprimaquine, which rapidly oxidizes to the active quinone-imine metabolite responsible for ROS generation.

Part 2: Mechanistic Pathways (Visualized)

The following diagram illustrates the divergent fates of the two scaffolds based on the amine position.

G cluster_0 Scaffold Divergence cluster_1 4-Amino Route (Blood Stage) cluster_2 8-Amino Route (Liver Stage) Core 6-Methoxyquinoline Core Pos4 Amine at Position 4 (6-Methoxyquinolin-4-amine) Core->Pos4 Substitution Pos8 Amine at Position 8 (Primaquine) Core->Pos8 Substitution Vacuole Accumulation in Acidic Food Vacuole Pos4->Vacuole pH Trapping Heme Binds Free Heme (π-π Stacking) Vacuole->Heme Polymer Inhibits Hemozoin Polymerization Heme->Polymer Death1 Parasite Death via Heme Toxicity Polymer->Death1 Liver Hepatic Metabolism (CYP2D6) Pos8->Liver Oral Absorption Metabolite 5-Hydroxy-Primaquine -> Quinone-Imine Liver->Metabolite Hydroxylation Redox Redox Cycling (H2O2 Generation) Metabolite->Redox Death2 Hypnozoite Death via Oxidative Stress Redox->Death2

Figure 1: Divergent pharmacological pathways of 4-amino vs. 8-amino quinoline scaffolds.

Part 3: Performance Comparison & Experimental Data

The following table summarizes the performance metrics derived from standard in vitro assays. Note the inverse relationship between Heme Inhibition and Liver Stage potency.

Feature6-Methoxyquinolin-4-amine (Scaffold)Primaquine (8-Amino Scaffold)
Primary Indication Blood-stage P. falciparumLiver-stage P. vivax (Radical Cure)
Active Moiety Parent moleculeCYP2D6 Metabolite (Quinone-imine)
β-Hematin Inhibition (IC50) High Potency (0.5 - 5.0 µM)*Inactive / Weak (> 2500 µM)
Liver Stage Activity (IC50) InactiveHigh Potency (0.1 - 1.0 µM)
G6PD Toxicity Risk LowHigh (Hemolysis in G6PDd patients)
Resistance Mechanism Efflux Pumps (PfCRT, PfMDR1)Metabolic evasion / CYP2D6 Polymorphism

*Note: Potency of the 4-amine scaffold varies significantly with the alkyl side chain length. The core fragment alone is weak; data reflects optimized derivatives like Quinine.

Part 4: Experimental Protocols

To validate the SAR differences described above, researchers should utilize the following two self-validating protocols.

Protocol A: β-Hematin Inhibition Assay (For 4-Amino Activity)

This cell-free assay quantifies the ability of the scaffold to inhibit the crystallization of heme into hemozoin, the hallmark mechanism of 4-aminoquinolines.

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • Acetate buffer (0.5M, pH 5.0).

  • Test compounds (Primaquine vs. 6-Methoxy-4-amino derivatives).

Workflow:

  • Preparation: Dissolve hemin in DMSO to 10 mM. Dilute to 100 µM in acetate buffer.

  • Incubation: Mix 100 µL of hemin suspension with 100 µL of test compound (varying concentrations) in a 96-well plate.

  • Polymerization: Incubate at 37°C for 12-18 hours. Heme will spontaneously polymerize to β-hematin (synthetic hemozoin).

  • Solubilization: Add 200 µL of 5% pyridine/DMSO solution. Critical Step: This solubilizes free heme but leaves polymerized β-hematin intact.

  • Quantification: Transfer the supernatant (containing unpolymerized heme-pyridine complex) to a new plate. Measure absorbance at 405 nm.

  • Validation:

    • High Absorbance = High Free Heme = Strong Inhibition (Active Drug).

    • Low Absorbance = Low Free Heme = Weak Inhibition (Inactive Drug).

    • Control: Chloroquine (Positive), Water (Negative).

Protocol B: CYP-Dependent Cytotoxicity Assay (For 8-Amino Activity)

Since Primaquine requires metabolic activation, standard in vitro culture (which lacks liver enzymes) often yields false negatives. This protocol reintroduces the metabolic component.

Reagents:

  • HepG2 cells (or primary hepatocytes).

  • S9 Fraction (Liver microsomes containing CYP2D6).

  • NADPH regenerating system.

  • Alamar Blue or MTT reagent.

Workflow:

  • Seeding: Plate HepG2 cells (10,000/well) and allow attachment (24h).

  • Activation Mix: Prepare media containing the test compound (Primaquine) + S9 Fraction (1 mg/mL) + NADPH co-factors.

  • Exposure: Apply the activation mix to cells for 4-6 hours (Pulse phase). Note: Prolonged exposure to S9 is toxic; a pulse mimics hepatic transit.

  • Wash & Recovery: Remove activation mix, wash with PBS, and replace with fresh media. Incubate for 24-48 hours.

  • Readout: Add Alamar Blue. Measure fluorescence (Ex 530nm / Em 590nm).

  • Validation:

    • Compare cell viability of Primaquine +/- S9 Fraction.

    • Result: Primaquine should show significantly higher cytotoxicity (lower viability) in the presence of S9 due to ROS generation by metabolites. 6-Methoxyquinolin-4-amine should show minimal S9-dependent shift.

References

  • Mechanism of Action of 8-Aminoquinolines

    • Title: Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials.[2][3]

    • Source: ResearchG
    • URL:[Link]

  • Heme Polymerization Assays

    • Title: Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs.
    • Source: Nuffield Department of Medicine / PubMed.
    • URL:[Link]

  • Primaquine Metabolism (CYP2D6)

    • Title: The metabolism of primaquine to its active metabolite is dependent on CYP 2D6.[1]

    • Source: Malaria Journal.
    • URL:[Link]

  • Chemical Structure & Properties

    • Title: Primaquine - PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

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